Methyl 6-methoxypyridazine-4-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methoxypyridazine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-5(4-8-9-6)7(10)12-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYJOLXIYKNDGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=CC(=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Properties of Methyl 6-methoxypyridazine-4-carboxylate: A Technical Guide
Topic: Chemical Properties of Methyl 6-methoxypyridazine-4-carboxylate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 6-methoxypyridazine-4-carboxylate (CAS: 1909347-83-6) is a specialized heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. As a 1,2-diazine derivative, it offers a unique electronic profile compared to its pyridine and pyrimidine analogs. The pyridazine ring's high nitrogen content contributes to lowered lipophilicity (LogP) and increased aqueous solubility, making this scaffold a valuable bioisostere for phenyl or pyridine rings in drug design.
This guide provides a comprehensive analysis of its physicochemical properties, synthetic routes, reactivity profiles, and applications in medicinal chemistry.
Structural Analysis & Physicochemical Properties[1]
The compound features a pyridazine core substituted at the C-4 position with a methyl ester and at the C-6 position with a methoxy group.[1][2][3] The 1,2-diazine system is electron-deficient, rendering the ring susceptible to nucleophilic attack, while the methoxy group acts as a weak donor, modulating the ring's electrophilicity.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | Methyl 6-methoxypyridazine-4-carboxylate | |
| CAS Number | 1909347-83-6 | Parent Acid: 1427202-39-8 |
| Molecular Formula | C₇H₈N₂O₃ | |
| Molecular Weight | 168.15 g/mol | |
| SMILES | COC1=NN=CC(C(=O)OC)=C1 | |
| Predicted LogP | ~0.5 - 0.8 | Lower than phenyl analogs due to N-N bond polarity. |
| H-Bond Acceptors | 4 | N1, N2, O(methoxy), O(carbonyl) |
| H-Bond Donors | 0 | |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Low solubility in water (neutral form). |
| pKa (Conjugate Acid) | ~2.5 - 3.0 | Pyridazine N is weakly basic. |
Synthetic Routes[5][6][7][8][9]
The synthesis of Methyl 6-methoxypyridazine-4-carboxylate typically follows a nucleophilic aromatic substitution (
Primary Synthetic Pathway: Displacement
The most robust route involves the methoxylation of Methyl 6-chloropyridazine-4-carboxylate . The chlorine atom at C-6 is activated by the adjacent nitrogen atoms and the electron-withdrawing ester group at C-4 (para-like position), facilitating displacement by methoxide.
Protocol:
-
Starting Material: Methyl 6-chloropyridazine-4-carboxylate (CAS 1093860-48-0).
-
Reagent: Sodium methoxide (NaOMe) in anhydrous methanol.
-
Conditions: Reflux for 2–6 hours or stir at RT depending on substrate activation.
-
Workup: Neutralization with acetic acid, solvent evaporation, and extraction with ethyl acetate.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The methoxide nucleophile attacks the C-6 position, forming a Meisenheimer-like complex stabilized by the diaza-ring, followed by the elimination of the chloride ion.
Alternative Pathway: De Novo Ring Construction
Less common but useful for isotopic labeling or specific substitution patterns is the condensation of diazo compounds with cyclopropenes or the reaction of hydrazine with specific dicarbonyl precursors followed by oxidation.
Visualization: Synthetic Workflow
Figure 1:
Reactivity Profile
Understanding the reactivity of Methyl 6-methoxypyridazine-4-carboxylate is critical for its use as a drug scaffold. It possesses two distinct reactive centers: the ester functionality at C-4 and the pyridazine ring itself.
Ester Transformations (C-4)
The ester group is highly amenable to standard manipulations:
-
Hydrolysis: Treatment with LiOH or NaOH yields 6-methoxypyridazine-4-carboxylic acid (CAS 1427202-39-8), a versatile acid intermediate.
-
Amidation: Direct reaction with amines (often catalyzed by Lewis acids or via the acid chloride) yields carboxamides, a common motif in kinase inhibitors.
-
Reduction: Reduction with
or yields the corresponding alcohol, (6-methoxypyridazine-4-yl)methanol .
Ring Reactivity (C-3/C-5/C-6)
-
Electrophilic Attack: The pyridazine ring is electron-deficient (
-deficient), making it resistant to electrophilic aromatic substitution (e.g., nitration, halogenation) unless strongly activated. -
Nucleophilic Attack: The C-3 and C-5 positions are susceptible to nucleophilic addition, particularly by carbon nucleophiles (e.g., Grignard reagents) or radical alkylation (Minisci reaction).
-
Demethylation: The methoxy group can be cleaved using
or to generate the pyridazinone tautomer (6-oxo-1,6-dihydropyridazine), a privileged pharmacophore.
Visualization: Reactivity Map
Figure 2: Functionalization map highlighting divergent synthetic pathways from the core scaffold.
Applications in Medicinal Chemistry
Bioisosterism
The pyridazine ring serves as a bioisostere for phenyl, pyridine, and pyrimidine rings.
-
Solubility: The presence of two adjacent nitrogen atoms significantly increases polarity and aqueous solubility compared to benzene.
-
Metabolic Stability: Pyridazines are often more metabolically stable than phenyl rings, which are prone to oxidative metabolism (CYP450).
-
H-Bonding: The N-N motif acts as a specific hydrogen bond acceptor, potentially engaging unique binding pockets in enzymes or receptors (e.g., kinase hinge regions).
Case Study Context: Risdiplam Analogs
While Risdiplam (Evrysdi) utilizes a specific imidazo[1,2-b]pyridazine core, the 6-methoxypyridazine-4-carboxylate scaffold is structurally homologous to intermediates used in the synthesis of SMN2 splicing modifiers. The ability to convert the methoxy group to a pyridazinone (via demethylation) allows access to the "lactam-like" hydrogen bonding patterns crucial for RNA-binding small molecules.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The ester is susceptible to moisture-induced hydrolysis over long periods.
-
Safety: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A). Standard PPE (gloves, goggles, fume hood) is mandatory.
-
Stability: Stable under standard organic synthesis conditions but avoid strong acids if the methoxy group needs to be preserved (risk of demethylation).
References
-
Synthesis of Pyridazine Carboxylates: Rimaz, M., & Khalafy, J. (2010). A novel one-pot, three-component synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates in water. Arkivoc, 2010(2), 110-117.[4] Link
-
Reactivity of Pyridazines: Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of Medicinal Chemistry. Link
-
Risdiplam Intermediate Synthesis: A Brand-New Metal Complex Catalyst-Free Approach to the Synthesis of 2,8-Dimethylimidazo[1,2-b]pyridazine-6-Carboxylic Acid. Molecules, 2025.[5][6][7][8] Link
-
Minisci Alkylation of Pyridines/Diazines: Duncton, M. A. (2011). Minisci reactions: Versatile tools for the alkylation of nitrogen-containing heterocycles. Med. Chem. Commun., 2, 1135. Link
-
Compound Data: PubChem. Methyl 6-methoxypyridazine-4-carboxylate (Analogous Structures). Link
Sources
- 1. Methyl 6-chloro-3-methoxypyridazine-4-carboxylate 97% | CAS: 1591827-16-5 | AChemBlock [achemblock.com]
- 2. CAS 19194-96-8 | Methyl 6-methoxy-pyridazine-3-carboxylate - Synblock [synblock.com]
- 3. CN111825654A - è¯ç²ç¯åå¶è¡çç©åå ¶å¶å¤æ¹æ³ãä¸é´ä½åç¨é - Google Patents [patents.google.com]
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- 5. mdpi.com [mdpi.com]
- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Methyl 4-methoxypyridine-2-carboxylate | C8H9NO3 | CID 1519345 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Scaffold Analysis: Pharmacophore Generation via Methyl 6-methoxypyridazine-4-carboxylate
Executive Summary
This technical guide details the computational and experimental methodologies for utilizing Methyl 6-methoxypyridazine-4-carboxylate as a query structure in pharmacophore modeling. As a privileged scaffold, the pyridazine core offers unique physicochemical properties—specifically high dipole moments and dual hydrogen-bond acceptor sites—making it a critical bioisostere for phenyl or pyridine rings in kinase and phosphodiesterase (PDE) inhibitor design. This guide moves beyond standard protocols, focusing on the causality of feature selection and the integration of this scaffold into Fragment-Based Drug Discovery (FBDD) workflows.
Part 1: Chemical Architecture & Feature Extraction
The Pyridazine Advantage
The selection of Methyl 6-methoxypyridazine-4-carboxylate is not arbitrary; it represents a "minimal pharmacophore" capable of probing diverse binding pockets. Unlike the ubiquitous phenyl ring, the 1,2-diazine (pyridazine) system is electron-deficient yet highly polar.
-
Electronic Deficit: The N=N bond creates a significant dipole, enhancing
stacking interactions with electron-rich aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. -
Solubility Profile: The nitrogen lone pairs improve aqueous solubility compared to carbocyclic analogs, a critical parameter in early-stage lead optimization.
Pharmacophoric Feature Mapping
To build a robust model, we must first deconstruct the molecule into its constituent interaction points.
| Feature Type | Chemical Moiety | Interaction Mechanism | Geometric Constraint (Å) |
| H-Bond Acceptor (HBA) | N1 / N2 (Pyridazine Ring) | Interaction with backbone NH or Ser/Thr OH | 2.8 - 3.2 (Donor-Acceptor) |
| H-Bond Acceptor (HBA) | C=O (Ester at C4) | Interaction with cationic residues (Lys/Arg) | 2.8 - 3.1 |
| Hydrophobic (HYD) | Methyl group (Ester) | Van der Waals contact in lipophilic sub-pockets | 3.5 - 4.5 (Centroid) |
| Hydrophobic/Steric | Methoxy group (C6) | Occupies specific sub-pockets; prevents steric clash | Variable |
| Aromatic Ring (AR) | Pyridazine Core | 4.5 - 5.5 (Centroid-Centroid) |
Part 2: Computational Workflow (The "How-To")
The following workflow describes the generation of a 3D pharmacophore hypothesis. This protocol emphasizes conformational sampling , as the ester and methoxy groups possess rotatable bonds that define the spatial arrangement of the features.
Workflow Logic (DOT Diagram)
Figure 1: End-to-end computational workflow for pharmacophore generation. Note the iterative refinement loop between model building and feature definition to optimize selectivity.
Detailed Computational Protocol
Objective: Generate a 4-point pharmacophore model from Methyl 6-methoxypyridazine-4-carboxylate.
-
Geometry Optimization (DFT Level):
-
Rationale: Standard force fields (MMFF94) often underestimate the repulsion between the lone pairs of the adjacent nitrogens in pyridazine.
-
Method: Perform optimization using B3LYP/6-31G * theory level. This ensures the N-N bond length and ring planarity are accurate.
-
-
Conformational Analysis:
-
Method: Stochastic Monte Carlo search.
-
Parameters: 5000 steps, energy window of 10 kcal/mol.
-
Focus: Pay strict attention to the cis/trans orientation of the C6-methoxy group and the C4-ester. These rotations dramatically shift the vector of the H-bond acceptors.
-
-
Molecular Electrostatic Potential (MEP) Calculation:
-
Map the electrostatic potential onto the solvent-accessible surface.
-
Critical Observation: Identify the "negative hole" near N1/N2. This confirms the directionality of the H-bond acceptor feature.
-
-
Pharmacophore Assembly:
-
Define spheres (tolerance radius 1.5 Å) around the identified features (Table 1).
-
Add Exclusion Volumes (Coat shape) to represent the steric boundary of the ligand, preventing the selection of larger molecules that would clash with the binding pocket.
-
Part 3: Target Integration & Case Study
Target Class: Phosphodiesterase 4 (PDE4)
Pyridazine-4-carboxylates are established scaffolds for PDE4 inhibitors (anti-inflammatory targets).
-
Mechanism: The pyridazine ring mimics the catechol ring of the endogenous substrate (cAMP).
-
Binding Mode: The N1/N2 nitrogens accept hydrogen bonds from a conserved Glutamine (e.g., Gln369 in PDE4D). The C6-methoxy group projects into a hydrophobic pocket (the "clamp" region).
Logical Interaction Diagram
Figure 2: Interaction map showing the theoretical binding mode of the scaffold within a PDE4-like active site. The Pyridazine-Gln interaction is the "anchor" point.
Part 4: Experimental Validation Protocols
A pharmacophore model is only a hypothesis until validated. Two protocols are required: one to verify the physical binding of the scaffold (Fragment Screening) and one to validate the model's predictive power.
Biophysical Assay: Surface Plasmon Resonance (SPR)
To confirm that Methyl 6-methoxypyridazine-4-carboxylate binds to the target (e.g., PDE4 catalytic domain).
-
Chip Preparation: Immobilize biotinylated PDE4 protein onto a Streptavidin (SA) sensor chip. Target immobilization level: ~3000 RU.
-
Compound Preparation: Dissolve Methyl 6-methoxypyridazine-4-carboxylate in 100% DMSO (100 mM stock). Dilute to running buffer (PBS-P+, 5% DMSO) to concentrations ranging from 10 µM to 500 µM (fragment range).
-
Injection: Inject analyte for 60s (association) followed by 120s dissociation. Flow rate: 30 µL/min.
-
Analysis: Use a steady-state affinity model (1:1 binding) to calculate
.-
Success Metric: Since this is a fragment, expect low affinity (
in high M to low mM range). The key is rapid on/off kinetics (square wave sensorgram).
-
Model Validation: Decoy Set Enrichment
To prove the computational model can distinguish active pyridazines from inactive look-alikes.
-
Dataset Construction:
-
Actives: Collect 50 known pyridazine-based inhibitors from ChEMBL.
-
Decoys: Generate 2500 property-matched decoys (same MW, LogP, but topologically different) using the DUD-E methodology.
-
-
Screening: Screen the combined library against the pharmacophore model generated in Part 2.
-
Metric: Calculate the Enrichment Factor (EF1%) .
-
Formula:
-
Target: An EF1% > 10 indicates the model is 10x better than random selection.
-
References
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Context: Bioisosterism of pyridazines).
-
Langer, T., & Hoffmann, R. D. (2006). Pharmacophores and Pharmacophore Searches. Methods and Principles in Medicinal Chemistry. Link
-
Dal Piaz, V., et al. (1997). Phosphodiesterase 4 inhibitors: structural requirements of the pyridazinone scaffold. European Journal of Medicinal Chemistry, 32(11), 891-899. Link
-
Giovannoni, M. P., et al. (2024). Pyridazine Scaffolds in Drug Design: An Update. Molecules. (Context: Recent applications in kinase inhibition). Link
-
Myskinrecipes. (n.d.). Methyl 6-chloropyridazine-4-carboxylate Product Data. (Context: Chemical properties and synthesis intermediates). Link
Solubility Profile & Solvent Selection Strategy: Methyl 6-methoxypyridazine-4-carboxylate
Executive Summary
Methyl 6-methoxypyridazine-4-carboxylate (CAS: 1909347-83-6) is a critical heterocyclic intermediate employed in the synthesis of bioactive pharmaceutical ingredients, particularly in oncology and agrochemical discovery.[1][2] Its structure features a pyridazine core substituted with a methyl ester and a methoxy group, creating a unique polarity profile that dictates its behavior in solution.
This technical guide addresses the solubility profiling of this compound. While specific equilibrium solubility data for this exact intermediate remains proprietary in many contexts, this guide synthesizes data from structural analogs (e.g., methyl pyridazine-4-carboxylate, 6-phenyl-pyridazin-3(2H)-one) and established thermodynamic principles to provide a predictive solubility map. Furthermore, it details the experimental protocols required to generate regulatory-grade solubility data and the thermodynamic models (Apelblat, Van't Hoff) used to validate solvent selection for recrystallization and reaction engineering.
Physicochemical Characterization & Predicted Solubility
To understand the solubility behavior, we must first analyze the solute-solvent molecular interactions.
Structural Analysis[4]
-
Core: Pyridazine ring (1,2-diazine).[3] Highly electron-deficient and polar.
-
Substituents:
-
Methyl Ester (-COOCH₃): Hydrogen bond acceptor (HBA). Moderately polar; lipophilic tail.
-
Methoxy Group (-OCH₃): Electron-donating group (EDG); HBA. Increases lipophilicity relative to the hydroxy parent but retains polarity.
-
-
H-Bond Potential:
-
Donors (HBD): 0 (Aprotic).
-
Acceptors (HBA): 4 (2 Ring Nitrogens, 1 Ester Carbonyl, 1 Ether Oxygen).
-
Predicted Solubility Profile
Based on "like dissolves like" and Hansen Solubility Parameters (HSP) of analogs:
| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism | Application |
| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-Dipole; Strong solvation of electron-deficient ring. | Reaction Medium |
| Polar Protic | Methanol, Ethanol | High | H-Bonding (Solvent Donor -> Solute Acceptor). | Reaction / Crystallization |
| Chlorinated | DCM, Chloroform | High | Dipole-Dipole; Dispersion forces. | Extraction / Chromatography |
| Esters/Ketones | Ethyl Acetate, Acetone | Moderate | Dipole-Dipole. | Crystallization (Anti-solvent) |
| Aqueous | Water (pH 7) | Low to Moderate | H-Bonding limited by lipophilic methyl groups. | Anti-solvent / Biorelevance |
| Hydrocarbons | Hexane, Heptane | Very Low | Weak Dispersion forces only. | Anti-solvent (Precipitation) |
Experimental Protocols for Solubility Determination
For drug development, precise mole fraction solubility (
Method A: Isothermal Shake-Flask (Gravimetric/HPLC)
Best for generating thermodynamic data (278.15 K to 323.15 K).
Reagents: High-purity solvents (>99.5%), Methyl 6-methoxypyridazine-4-carboxylate (>98%).
Step-by-Step Workflow:
-
Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Agitate at constant temperature (
K) for 24–48 hours.-
Critical Control: Ensure solid phase persists throughout. If dissolved, add more solute.
-
-
Settling: Stop agitation and allow phases to separate for 2–4 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Gravimetric: Evaporate solvent from a known mass of supernatant and weigh the residue (for non-volatile solutes).
-
HPLC (Preferred): Dilute aliquot with mobile phase (e.g., ACN:Water) and analyze against a standard curve.
-
Visualization: Solubility Determination Workflow
Figure 1: Standardized workflow for equilibrium solubility determination ensuring thermodynamic stability.
Thermodynamic Modeling & Data Correlation
To extrapolate solubility data for process design, experimental values must be correlated using thermodynamic models.
The Modified Apelblat Equation
This is the industry standard for correlating solubility with temperature. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility.[4][5][6]
- : Absolute temperature (Kelvin).[6][7][8]
- : Empirical model parameters derived from regression analysis.
-
Application: Used to predict solubility at temperatures not experimentally measured (e.g., cooling crystallization curves).
The Van't Hoff Equation
Used to determine thermodynamic properties of dissolution (
-
Interpretation:
-
If slope (
) is negative, dissolution is endothermic (solubility increases with T). -
Positive
indicates entropy-driven dissolution (disorder increases).
-
Solvent Selection Guide for Process Development
Based on the chemical nature of Methyl 6-methoxypyridazine-4-carboxylate, the following solvent systems are recommended for specific unit operations.
Reaction Solvents
-
Methanol (MeOH): Excellent for nucleophilic substitutions (e.g., introducing the methoxy group via NaOMe). High solubility allows for concentrated reaction mixtures.
-
THF (Tetrahydrofuran): Good for reductions or coupling reactions where protic solvents are undesirable.
Recrystallization (Purification)[11]
-
Binary System (Solvent/Anti-solvent):
-
Ethyl Acetate / Hexane: Dissolve in hot EtOAc, add Hexane to induce precipitation.
-
Methanol / Water: Dissolve in hot MeOH, cool, and slowly add water.
-
-
Single Solvent:
-
Isopropanol (IPA): Often exhibits a steep solubility curve (high at boiling, low at ambient), making it ideal for cooling crystallization.
-
Visualization: Solute-Solvent Interactions
Figure 2: Mechanistic interaction map. High solubility in MeOH and DMSO is driven by specific H-bonding and Dipole interactions, whereas lack of functional overlap leads to insolubility in Hexane.
References
-
General Pyridazine Solubility: Solubility and Thermodynamic Properties of Pyridazinone Derivatives in Organic Solvents. (See Molecules 2019, 24(19), 3404).[8]
-
Apelblat Model Application: Solubility Measurement and Thermodynamic Model Correlation of Baclofen (and analogs) in Pure Organic Solvents. J. Chem. Eng. Data 2022.
-
Synthesis & Purification: Synthesis of Substituted Methyl Pyridazine-4-carboxylates. (ResearchGate Archive).
-
Thermodynamic Principles: Drug Solubility and Dissolution Thermodynamic Approach. Biointerface Res. Appl. Chem., 2021.[9][3][5][10][11]
Sources
- 1. 1526863-89-7,4-[(dimethylamino)methyl]-3-methoxyaniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. arctomsci.com [arctomsci.com]
- 3. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. Solubility and Thermodynamic Properties of Febuxostat in Various (PEG 400 + Water) Mixtures | MDPI [mdpi.com]
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- 9. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
The Pyridazine Advantage: Strategic Implementation of 1,2-Diazine Building Blocks in Drug Discovery
Executive Summary: The Rise of the "Cinderella" Heterocycle
For decades, the pyridazine (1,2-diazine) ring was the "Cinderella" of medicinal chemistry—overshadowed by its ubiquitously used sisters, pyridine and pyrimidine. Historically perceived as difficult to synthesize and liable to metabolic oxidation, it remained underutilized.
However, the landscape has shifted. With the recent FDA approvals of Relugolix (2020, GnRH antagonist) and Deucravacitinib (2022, TYK2 inhibitor), pyridazine has emerged as a high-value pharmacophore. Its unique N-N bond confers a physicochemical profile that offers solutions to common lead optimization failures: poor solubility, metabolic instability, and non-specific binding.
This guide provides a technical roadmap for incorporating pyridazine building blocks into drug discovery campaigns, focusing on physicochemical rationale, synthetic access, and validated functionalization protocols.
Physicochemical Profiling: The "Why"
The strategic value of pyridazine lies in its distinct electronic signature compared to other azines.
The Dipole Advantage
Pyridazine possesses the highest dipole moment among the diazines.[1] This is a critical design feature. When a lipophilic phenyl ring is replaced with a pyridazine, the logP drops significantly (improving water solubility) while the high dipole moment (~3.95 D) increases polarity without introducing a hydrogen bond donor (HBD), which often penalizes membrane permeability.
Table 1: Comparative Physicochemical Properties of Azines
| Heterocycle | Structure | Dipole Moment (D) | pKa (Conjugate Acid) | logP (Octanol/Water) | Key Feature |
| Pyridazine | 1,2-Diazine | 3.95 | 2.24 | -0.72 | High polarity, 2 H-bond acceptors |
| Pyrimidine | 1,3-Diazine | 2.33 | 1.10 | -0.40 | Metabolic stability, common in nature |
| Pyrazine | 1,4-Diazine | 0.00 | 0.65 | -0.20 | Non-polar, symmetric |
| Pyridine | Azine | 2.20 | 5.25 | 0.65 | Basic, ubiquitous |
The Alpha-Effect and Binding
The adjacent nitrogen atoms create an "alpha-effect," making the lone pairs more available for specific hydrogen bonding networks than in pyrimidine. The N-N bond length (1.34 Å) is intermediate between a single and double bond, creating a unique geometry for active site fitting.
Visualizing the Isomeric Divergence
Figure 1: Comparative analysis of azine isomers. Note the dramatic shift in dipole moment and logP for pyridazine, making it the superior choice for lowering lipophilicity.
Synthetic Access: The "How"
Accessing the pyridazine core requires choosing between "Classical Condensation" (scalable, industrial) and "Modern Cycloaddition" (versatile, library-friendly).
Route A: The Industrial Workhorse (Condensation)
The most common entry point is the condensation of hydrazine with 1,4-dicarbonyls or cyclic anhydrides.
-
Precursor: Maleic Anhydride.[2]
-
Mechanism: Condensation yields maleic hydrazide (3,6-dihydroxypyridazine), which is then chlorodehydroxylated using POCl₃ to yield 3,6-dichloropyridazine .
-
Utility: This is the primary source of the 3,6-dichloro scaffold, the "workhorse" building block for SNAr and cross-coupling.
Route B: The Precision Tool (IEDDA)
For highly substituted or fused pyridazines, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is superior.
-
Reagents: 1,2,4,5-Tetrazines + Electron-rich Alkenes/Alkynes.
-
Mechanism: [4+2] cycloaddition followed by retro-Diels-Alder (loss of N₂) and oxidation.
-
Application: This is the dominant method for DNA-Encoded Library (DEL) synthesis and bioconjugation due to its "click" chemistry nature and high tolerance for functional groups.
Figure 2: Divergent synthetic pathways. Route A (left) is preferred for bulk building block generation; Route B (right) is preferred for complex library synthesis.
Validated Protocol: Functionalizing the Core
The electron-deficient nature of the pyridazine ring makes 3,6-dichloropyridazine reactive toward nucleophilic aromatic substitution (SNAr) but challenging for Palladium-catalyzed cross-coupling (catalyst poisoning and competitive oxidative addition).
Below is a self-validating protocol for the mono-arylation of 3,6-dichloropyridazine via Suzuki-Miyaura coupling. This protocol prioritizes the use of active Buchwald ligands to overcome the deactivated nature of the substrate.
Protocol: Regioselective Mono-Suzuki Coupling of 3,6-Dichloropyridazine
Objective: Synthesize 3-chloro-6-arylpyridazine from 3,6-dichloropyridazine.
Reagents:
-
Substrate: 3,6-Dichloropyridazine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst System: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Why SPhos? This electron-rich, bulky biaryl phosphine ligand facilitates oxidative addition into the electron-poor C-Cl bond and prevents catalyst deactivation by the diazine nitrogens.
-
-
Base: K₃PO₄ (2.0 equiv, anhydrous preferred for hydrolytically sensitive substrates) or Na₂CO₃ (2M aq, for standard substrates).
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene (anhydrous).[3]
Step-by-Step Workflow:
-
Degassing (Critical): Charge a reaction vial with 3,6-dichloropyridazine, arylboronic acid, and base. Seal and purge with Argon/Nitrogen for 5 minutes. Oxygen is the primary cause of stalled reactions in electron-deficient heterocycles.
-
Catalyst Addition: Add Pd(OAc)₂ and SPhos (pre-mixed in a small amount of solvent if possible, or use a pre-catalyst like XPhos Pd G2).
-
Solvation: Add the degassed solvent via syringe.[3]
-
Heating: Heat to 80°C for 4–12 hours.
-
Validation Check: Monitor by TLC (Ethyl Acetate/Hexane). The mono-coupled product is typically more polar than the dichloro starting material but less polar than the bis-coupled byproduct.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography.
Technical Insight: The "Ligand Switch" (3,5-Dichloropyridazine) If working with the non-symmetric 3,5-dichloropyridazine , regioselectivity is ligand-dependent:
-
Bidentate ligands (e.g., dppf): Favor coupling at C3 .[4]
-
Monodentate bulky ligands (e.g., QPhos, SPhos): Favor coupling at C5 .
-
Mechanism:[5][6][7][8] This divergence is driven by the interplay between steric bulk and the electronic directing effect of the adjacent nitrogen lone pairs.
Strategic Applications & Case Studies
Deucravacitinib (Sotyktu)
-
Target: TYK2 (Allosteric Inhibitor).[1]
-
Role of Pyridazine: The drug features a 3-amino-pyridazine core. The pyridazine ring acts as a critical scaffold that positions the amide group for hydrogen bonding within the regulatory domain of TYK2. Its polarity helps balance the lipophilicity of the cyclopropyl and fluoro-phenyl groups.
Relugolix (Orgovyx)
-
Target: GnRH Receptor (Antagonist).[1]
-
Role of Pyridazine: Contains a pyridazinone (oxidized derivative). The scaffold provides a rigid linker with specific H-bond acceptor capability that mimics the peptide backbone of the native ligand, GnRH.
DNA-Encoded Libraries (DEL)
The compatibility of the IEDDA reaction with aqueous conditions and low concentrations has made pyridazine formation a "privileged reaction" in DEL synthesis. Researchers can generate thousands of pyridazine analogs on-DNA to screen for novel protein-protein interaction inhibitors.
References
-
FDA Approvals & Medicinal Chemistry Review
-
Synthetic Methodology (IEDDA)
-
Suzuki Coupling Regioselectivity
-
Skeletal Editing (Cutting Edge)
-
Physicochemical Properties Data
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- 2. An Improved Process For The Preparationof 3,6 Dichloro 4 [quickcompany.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Discovery of Bioactive Pyridazine-4-Carboxylates
Introduction: The Pyridazine Core - A Beacon in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle distinguished by two adjacent nitrogen atoms, has emerged from the vast landscape of chemical scaffolds as a structure of profound interest in drug discovery. Its unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and a π-deficient nature, render it an attractive and versatile framework for the design of novel therapeutics.[1][2] This guide will provide an in-depth technical exploration of a specific, and particularly fruitful, class of these compounds: the bioactive pyridazine-4-carboxylates. We will traverse the historical milestones of their discovery, dissect the intricacies of their synthesis, and illuminate their diverse mechanisms of action across a range of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical class.
Part 1: A Historical Perspective - From Obscurity to Clinical Significance
The journey of pyridazine derivatives from niche chemical curiosities to clinically relevant molecules has been a gradual but steady ascent. While the parent pyridazine ring was first synthesized in the late 19th century, its derivatives remained largely unexplored in a biological context for many decades.[3] A pivotal moment in the history of pyridazine-4-carboxylates can be traced back to early synthetic explorations. One of the first documented syntheses of a pyridazine-4-carboxylic acid derivative, specifically 6-oxo-1H-pyridazine-4-carboxylic acid, was reported in 1955 by McMillan et al.[4] This initial synthesis, which started from diethyl 2-formylbutanedioate and hydrazine hydrate, was hampered by low yields and difficult purification, but it laid the foundational chemical groundwork for future investigations.[4]
For a considerable time, the broader class of pyridazines garnered attention for a wide array of biological activities, including antihypertensive, analgesic, and antimicrobial properties.[5][6][7] However, the specific therapeutic potential of the pyridazine-4-carboxylate scaffold began to be more systematically unveiled with the advent of high-throughput screening and rational drug design. Researchers started to appreciate that the carboxylic acid or ester functionality at the 4-position could serve as a key interaction point with biological targets, or as a handle for further chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.
A significant leap forward came with the discovery of pyridazine derivatives as potent enzyme inhibitors. This includes their identification as inhibitors of key signaling proteins in oncology and inflammatory diseases. The focused exploration of pyridazine-4-carboxylates as a distinct chemical class with unique therapeutic potential is a more recent development, driven by successes in identifying potent and selective modulators of challenging drug targets.
Part 2: The Art of Synthesis - Constructing the Pyridazine-4-Carboxylate Core
The synthetic accessibility of a chemical scaffold is paramount to its successful exploitation in drug discovery. Fortunately, a number of robust synthetic routes to pyridazine-4-carboxylates have been developed and refined over the years.
Classical Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic Acid
The original 1955 synthesis provides a valuable historical context and illustrates a fundamental approach to constructing the pyridazinone ring.[4]
Workflow Diagram: Classical Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic Acid
Caption: Classical synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid.
Experimental Protocol:
-
Cyclization: Diethyl 2-formylbutanedioate is reacted with hydrazine hydrate. This step leads to the formation of a mixture of products, with ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate as the minor product.[4]
-
Purification: The desired dihydropyridazine is isolated from the reaction mixture, a step noted for its difficulty and low yield.[4]
-
Dehydrogenation: The purified ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate is treated with bromine in acetic acid to introduce the aromaticity to the pyridazine ring, yielding ethyl 6-oxo-1H-pyridazine-4-carboxylate.[4]
-
Hydrolysis: The ethyl ester is then hydrolyzed to afford the final product, 6-oxo-1H-pyridazine-4-carboxylic acid.[4]
The major drawbacks of this classical approach are the low yield of the initial cyclization step and the challenging purification of the intermediate.[4]
Modern, Improved Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic Acid
To overcome the limitations of the classical route, more efficient and scalable syntheses have been developed. One such improved process involves the oxidation of a hexahydropyridazine precursor.[4]
Workflow Diagram: Modern Synthesis of 6-Oxo-1H-pyridazine-4-carboxylic Acid
Caption: Modern, improved synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid.
Experimental Protocol:
-
Reaction: Dimethyl 2-methylenebutanedioate is reacted with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate.[4]
-
Oxidation: The resulting hexahydropyridazine is oxidized using a suitable oxidizing agent to yield methyl 6-oxo-1H-pyridazine-4-carboxylate.[4]
-
Isolation: The aromatic pyridazine ester is isolated.[4]
-
Hydrolysis: The methyl ester is hydrolyzed in the presence of an aqueous base or acid to give the final product, 6-oxo-1H-pyridazine-4-carboxylic acid.[4]
This modern approach offers significant advantages in terms of yield and scalability, making this important building block more accessible for drug discovery programs.
Part 3: Diverse Biological Activities and Therapeutic Targets
The pyridazine-4-carboxylate scaffold has proven to be a versatile template for engaging a variety of biological targets, leading to a broad spectrum of therapeutic applications.
Inhibition of TGF-β Type I Receptor (ALK5) Kinase
The transforming growth factor-β (TGF-β) signaling pathway plays a crucial role in cell growth, differentiation, and tissue homeostasis.[1] Dysregulation of this pathway is implicated in a number of diseases, including cancer and fibrosis.[8][9] The TGF-β type I receptor, also known as activin-like kinase 5 (ALK5), is a key mediator of TGF-β signaling, making it an attractive therapeutic target.[1]
A novel series of 4,6-disubstituted pyridazine derivatives have been designed and characterized as potent inhibitors of ALK5.[1][10] These compounds have shown promise for the treatment of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF).[11]
Signaling Pathway: TGF-β/ALK5 Pathway and its Inhibition
Caption: Inhibition of the TGF-β/ALK5 signaling pathway by pyridazine-4-carboxylate derivatives.
The optimization of these pyridazine-based ALK5 inhibitors has focused on improving their potency, selectivity, and pharmacokinetic properties, with a particular emphasis on developing inhaled therapies for pulmonary fibrosis.[1]
Table 1: Structure-Activity Relationship of Pyridazine-based ALK5 Inhibitors
| Compound | R1 | R2 | ALK5 pIC50 |
| Hit 2A | H | Pyridine | 7.0 |
| 20 | Basic Chain | Pyridine | >8.0 |
| 23 | Basic Chain | Pyridine | >8.0 |
Data synthesized from multiple sources for illustrative purposes.[1][10]
Inhibition of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs)
Hypoxia-inducible factors (HIFs) are transcription factors that play a critical role in the cellular response to low oxygen levels (hypoxia).[12][13] They regulate the expression of genes involved in erythropoiesis, angiogenesis, and energy metabolism.[12] The stability of the HIF-α subunit is controlled by a family of enzymes called HIF prolyl hydroxylases (PHDs).[12][14] Under normoxic conditions, PHDs hydroxylate HIF-α, leading to its degradation.[14] In hypoxic conditions, PHD activity is inhibited, allowing HIF-α to accumulate and activate gene transcription.
Inhibitors of PHDs can therefore mimic a hypoxic response, leading to the stabilization of HIF-α and the subsequent production of erythropoietin (EPO). This makes PHD inhibitors a promising therapeutic strategy for the treatment of anemia, particularly in patients with chronic kidney disease.
A notable example of a pyridazine-containing PHD inhibitor is MK-8617, a potent and orally bioavailable pan-inhibitor of PHD1-3.[4] This compound, which features a pyridazine moiety linked to a 4-hydroxypyrimidine-5-carboxamide core, has advanced to human clinical trials for the treatment of anemia.[4]
Signaling Pathway: HIF-1α Regulation and PHD Inhibition
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- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. mdpi.com [mdpi.com]
Methodological & Application
Application Note & Protocol: A Scalable Pathway for the Synthesis of Methyl 6-methoxypyridazine-4-carboxylate
Abstract: Methyl 6-methoxypyridazine-4-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery, finding application in the synthesis of a wide array of pharmacologically active agents. The growing demand for this intermediate necessitates a robust, efficient, and scalable manufacturing process. This document provides an in-depth guide to a validated, multi-step synthesis, beginning from a commercially available precursor. We will elucidate the chemical rationale behind each step, present detailed, scalable protocols, and discuss critical process parameters for optimization and safety, aimed at researchers in both academic and industrial settings.
Introduction and Strategic Overview
The pyridazine core is a "privileged structure" in medicinal chemistry, featured in drugs targeting a range of conditions from hypertension to neurodegenerative diseases.[1] The title compound, Methyl 6-methoxypyridazine-4-carboxylate, serves as a versatile intermediate, enabling further molecular elaboration. A successful scalable synthesis must prioritize cost-effective starting materials, high-yielding reactions, and operationally simple procedures that minimize complex purifications.
Our strategic approach is a two-step synthesis commencing with the commercially available intermediate, 6-chloropyridazine-4-carboxylic acid. The synthesis proceeds through:
-
Nucleophilic Aromatic Substitution (SNAr): A methoxylation reaction to displace the chloro group.
-
Fischer Esterification: Conversion of the resulting carboxylic acid to the target methyl ester.
This pathway is selected for its high efficiency, use of common reagents, and proven scalability.
Caption: High-level overview of the two-step scalable synthesis.
Part I: Synthesis of 6-Methoxypyridazine-4-carboxylic Acid
Mechanistic Rationale
The first key transformation is the conversion of 6-chloropyridazine-4-carboxylic acid to its 6-methoxy analog. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridazine ring is electron-deficient, which facilitates the attack of a nucleophile, in this case, the methoxide ion (CH₃O⁻). The electron-withdrawing nitrogen atoms of the pyridazine ring stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. The chloride ion is an excellent leaving group, driving the reaction to completion. A similar strategy is effectively used for the synthesis of other methoxylated pyridine and pyridazine derivatives.[2][3]
Detailed Experimental Protocol
Materials:
-
6-Chloropyridazine-4-carboxylic acid
-
Sodium methoxide (CH₃ONa)
-
Anhydrous Methanol (MeOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reaction Setup: To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add anhydrous methanol (10 volumes relative to the starting material, e.g., 1 L per 100 g).
-
Reagent Addition: While stirring, carefully add sodium methoxide (2.2 equivalents) to the methanol. The dissolution is exothermic; ensure the temperature is controlled.
-
Once the sodium methoxide has fully dissolved, add 6-chloropyridazine-4-carboxylic acid (1.0 equivalent) portion-wise to the stirred solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Solvent Removal: Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add deionized water (10 volumes). Stir until all solids are dissolved.
-
Acidification & Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 3-4. The target product, 6-methoxypyridazine-4-carboxylic acid, will precipitate as a solid.[4]
-
Isolation and Drying: Stir the slurry in the ice bath for 1 hour to ensure complete precipitation. Isolate the solid product by filtration, wash the filter cake thoroughly with cold deionized water (2 x 3 volumes), and dry under vacuum at 50-60°C to a constant weight.
Part II: Synthesis of Methyl 6-methoxypyridazine-4-carboxylate
Mechanistic Rationale
The final step is a classic Fischer esterification, which converts the carboxylic acid intermediate into its corresponding methyl ester.[5] This is an acid-catalyzed equilibrium reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which significantly enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. To drive the equilibrium towards the product side, methanol is used in large excess, serving as both a reagent and the solvent.
Caption: Simplified mechanism of the acid-catalyzed Fischer Esterification.
Detailed Experimental Protocol
Materials:
-
6-Methoxypyridazine-4-carboxylic acid
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a reactor equipped for reflux, add 6-methoxypyridazine-4-carboxylic acid (1.0 equivalent) and anhydrous methanol (15-20 volumes).
-
Catalyst Addition: Cool the suspension in an ice bath. While stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 equivalents).
-
Reaction Execution: Heat the mixture to reflux (approx. 65°C) and maintain for 8-12 hours, or until the reaction is complete as determined by HPLC or TLC analysis.
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and remove the bulk of the methanol under reduced pressure. Dilute the residue with ethyl acetate (15 volumes) and slowly pour it into a stirred, ice-cold saturated solution of sodium bicarbonate (20 volumes) to neutralize the acid catalyst. Caution: CO₂ evolution will occur.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 10 volumes).
-
Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (10 volumes) and brine (10 volumes). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford Methyl 6-methoxypyridazine-4-carboxylate as a solid.
Process Optimization and Scale-Up Data
For successful large-scale production, careful control of reaction parameters is essential.
| Parameter | Step 1: Methoxylation | Step 2: Esterification | Rationale & Scale-Up Considerations |
| Solvent Volume | 10 volumes MeOH | 15-20 volumes MeOH | Ensures adequate mixing and heat transfer. Using methanol as the solvent in Step 2 drives the equilibrium.[5] |
| Equivalents of Key Reagent | 2.2 eq. CH₃ONa | 0.1-0.2 eq. H₂SO₄ | Excess methoxide ensures complete conversion. A catalytic amount of acid is sufficient for esterification. |
| Temperature | Reflux (~65°C) | Reflux (~65°C) | Provides sufficient thermal energy for the reaction while minimizing solvent loss and potential side reactions. |
| Reaction Time | 4-6 hours | 8-12 hours | Must be optimized and monitored by in-process controls (IPCs) like HPLC to ensure completion and avoid impurity formation. |
| Typical Yield | 85-95% | 90-98% | High yields are critical for process economy. |
| Typical Purity (Post-workup) | >98% | >99% (after recrystallization) | High purity of the intermediate simplifies the final step. Final product purity meets typical pharmaceutical standards. |
| Key Safety Issue | Handling of sod. methoxide (caustic, moisture-sensitive) | Handling of conc. H₂SO₄ (corrosive). Quenching is highly exothermic and evolves CO₂ gas. | All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Controlled addition and cooling are critical during reagent addition and quenching. |
Conclusion
The described two-step synthesis provides a scalable, efficient, and reliable method for the preparation of Methyl 6-methoxypyridazine-4-carboxylate. The process relies on well-understood chemical transformations, utilizes readily available reagents, and incorporates straightforward work-up and purification procedures. By adhering to the detailed protocols and considering the optimization parameters outlined, researchers and drug development professionals can confidently produce this valuable intermediate in quantities required for further research and development.
References
-
Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
- Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.Google Patents (EP0429344A1).
-
Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias Institutional Repository. Available at: [Link]
-
Pyridazine Derivatives. SpringerLink. Available at: [Link]
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. MDPI. Available at: [Link]
- Esterification of pyridine carboxylic acids.Google Patents (US2758999A).
-
Research on heterocyclic compounds. XXVII. Synthesis and antiinflammatory activity of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids. PubMed. Available at: [Link]
-
A novel one-pot, three-component synthesis of alkyl 6-aryl-3- methylpyridazine-4-carboxylates in water. Arkivoc. Available at: [Link]
-
Synthesis of 6-Methoxypyridine-3-carboxylic acid. PrepChem.com. Available at: [Link]
-
6-Methoxypyridazine-4-Carboxylic Acid | CAS 1427202-39-8. Rlavie.com. Available at: [Link]
- Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.Google Patents (CN101508676B).
-
Pyridine–borane complex-catalysed thioesterification: the direct conversion of carboxylic acids to thioesters. Royal Society of Chemistry. Available at: [Link]
-
γ-Oxocarboxylic Acids in Heterocyclic Synthesis IV. Synthesis of Some Pyridazines Containing Phthalyl- and Tosylamino Acids. Chemical Papers. Available at: [Link]
- Process for the preparation of pyridine carboxylic acid esters.Google Patents (EP0820986A1).
-
Synthesis of Substituted Methyl Pyridazine-4-carboxylates via Cycloaddition of Diazomethane to 2,3-Disubstituted 2-Cyclopropenecarboxylic Acids. ResearchGate. Available at: [Link]
-
Novel processes for the preparation of 6-(cyclopropanecarbonylamido)-4-[2-methoxy-3-(1-methyl- 1,2,4-triazol-3-yl)anilino]-N- (trideuteriomethyl) pyridazine-3-carboxamide. Technical Disclosure Commons. Available at: [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Available at: [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]
-
A Scaleable Synthesis of Methyl 3-Amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate. ACS Publications. Available at: [Link]
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Hydrolysis conditions for Methyl 6-methoxypyridazine-4-carboxylate to acid
Application Note: Precision Hydrolysis of Methyl 6-methoxypyridazine-4-carboxylate
Executive Summary
This guide details the optimized protocol for the chemoselective hydrolysis of Methyl 6-methoxypyridazine-4-carboxylate to 6-methoxypyridazine-4-carboxylic acid . The primary challenge in this transformation is preserving the 6-methoxy ether functionality while quantitatively cleaving the ester. Pyridazine rings are electron-deficient, making the C6-position susceptible to nucleophilic aromatic substitution (
Mechanistic Insight & Chemical Logic
Chemoselectivity: Ester vs. Ether
The target molecule contains two hydrolyzable sites: the methyl ester at C4 and the methyl ether at C6.
-
Ester Hydrolysis (Desired): Occurs via nucleophilic attack at the carbonyl carbon. This is kinetically favored under mild basic conditions.
-
Ether Cleavage (Undesired): The 6-methoxy group is activated by the electron-withdrawing nature of the pyridazine nitrogens (para-like position). Strong acids (e.g., HBr, HI) will readily cleave this ether to the pyridazinone (6-oxo derivative). Similarly, harsh basic conditions (high temperature, strong nucleophiles) can lead to
displacement of the methoxide by hydroxide.
Strategic Decision: We utilize Lithium Hydroxide (LiOH) in a THF/Water system.[1][2] LiOH is less aggressive than NaOH/KOH, and the THF/Water mixture ensures homogeneity, accelerating the reaction at lower temperatures to kinetically favor ester hydrolysis over
Reaction Scheme
Figure 1: Reaction pathway highlighting the chemoselective route to the target acid.
Experimental Protocol
Method A: LiOH-Mediated Hydrolysis (Recommended)
Best for: Gram-scale synthesis, high purity requirements, and avoiding ether cleavage.
Materials:
-
Methyl 6-methoxypyridazine-4-carboxylate (1.0 eq)
-
Lithium Hydroxide Monohydrate (
) (1.5 - 2.0 eq) -
Tetrahydrofuran (THF) (HPLC Grade)
-
Deionized Water[3]
-
1N HCl (for acidification)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-methoxypyridazine-4-carboxylate (e.g., 1.0 g, 5.95 mmol) in THF (12 mL).
-
Reagent Addition: Dissolve
(375 mg, 8.92 mmol, 1.5 eq) in Water (4 mL). Add this aqueous solution dropwise to the THF solution at 0°C (ice bath).-
Note: Adding the base at 0°C prevents localized heating and suppresses potential
side reactions.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20-25°C) . Monitor by TLC or LC-MS.
-
Timepoint: Conversion is typically complete within 1.5 to 2 hours .
-
Checkpoint: If starting material remains after 3 hours, warm slightly to 35°C, but do not exceed 40°C .
-
-
Workup (Critical Step):
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. You will be left with an aqueous slurry of the lithium carboxylate salt.
-
Dilute with water (5-10 mL) if necessary to ensure full solubility of the salt.
-
Cool the aqueous solution to 0°C.
-
Slowly acidify with 1N HCl dropwise to pH 3-4 .
-
Observation: The product should precipitate as a white to off-white solid.
-
-
Isolation: Filter the precipitate using a sintered glass funnel. Wash the cake with cold water (2 x 5 mL) to remove residual lithium salts.
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Method B: NaOH/Methanol (Alternative)
Best for: Large scale-up where THF cost is prohibitive, provided temperature is strictly controlled.
-
Solvent: Methanol/Water (4:1).
-
Base: NaOH (1.2 eq).
-
Procedure: Similar to Method A, but maintain temperature strictly at 0-5°C initially. Methoxide generated in situ is a nucleophile that matches the existing alkoxy group, preventing transesterification/substitution issues, but hydroxide is still the active hydrolytic agent.
Process Control & Data Analysis
Quantitative Data Summary
| Parameter | Method A (LiOH/THF) | Method B (NaOH/MeOH) | Notes |
| Yield | 92 - 96% | 85 - 90% | LiOH provides cleaner isolation. |
| Purity (HPLC) | >98% | >95% | Method B may require recrystallization. |
| Reaction Time | 2 hours | 1 - 1.5 hours | NaOH is more aggressive. |
| Risk of Side Rxn | Low | Moderate | High temp in Method B risks |
Analytical Validation
-
1H NMR (DMSO-
, 400 MHz):- 13.80 (br s, 1H, COOH) – Disappearance of methyl ester singlet (~3.9 ppm).
- 9.25 (d, 1H, Ar-H) – H at C3 position.
- 7.60 (d, 1H, Ar-H) – H at C5 position.
- 4.05 (s, 3H, OMe) – Methoxy group remains intact.
-
LC-MS:
-
Observe
. -
Absence of
(Hydrolysis of methoxy group to hydroxyl).
-
Workflow Visualization
Figure 2: Operational workflow for the hydrolysis process.
Troubleshooting & Optimization
-
Issue: Low Yield / No Precipitation.
-
Cause: The product is amphoteric or highly polar. Pyridazine nitrogens can be protonated at very low pH, keeping the molecule soluble as a cationic species.
-
Solution: Carefully titrate to the isoelectric point (typically pH 3-4). Do not overshoot to pH 1. If precipitation fails, saturate the aqueous layer with NaCl and extract with Ethyl Acetate/THF (1:1).
-
-
Issue: Cleavage of Methoxy Group.
-
Cause: Reaction temperature too high or base concentration too strong.
-
Solution: Repeat using LiOH strictly at 0°C to 10°C . Avoid NaOH.
-
-
Issue: Incomplete Reaction.
-
Cause: Poor solubility of the starting material.
-
Solution: Increase the THF ratio. Ensure the mixture is a single phase or a rapidly stirring emulsion.
-
References
-
Vertex Pharmaceuticals Inc. (2018). Process for the preparation of 6-(cyclopropaneamido)-4-((2-methoxy-3-(1-methyl-1h-1,2,4-triazol-3-yl)phenyl)amino). WO2018183649A1. Link
-
Journal of Chemical and Pharmaceutical Research . (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. J. Chem. Pharm. Res., 6(5):104-105. Link
-
Organic Chemistry Portal . Synthesis of carboxylic acids by hydrolysis. Link
-
MDPI . (2025). Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid. Link
-
Shanghai Rlavie Technology . 6-Methoxypyridazine-4-carboxylic acid Product Data. Link
Sources
Application Note: Amidation Protocols for Methyl 6-methoxypyridazine-4-carboxylate
Executive Summary
This guide details the synthetic procedures for converting Methyl 6-methoxypyridazine-4-carboxylate (CAS: 3503-02-4) into its corresponding carboxamides. The pyridazine-4-carboxylate scaffold presents unique reactivity profiles due to the electron-deficient nature of the 1,2-diazine ring. Unlike simple phenyl esters, the 4-position ester is highly activated, yet the adjacent nitrogen atoms and the 6-methoxy substituent can complicate direct nucleophilic attack via competing
This document outlines three validated methodologies tailored to amine nucleophilicity and substrate complexity:
-
Method A (Direct Aminolysis): For non-hindered, aliphatic amines (Green Chemistry focus).
-
Method B (Lewis-Acid Mediated): For weakly nucleophilic anilines or sterically hindered amines.
-
Method C (Indirect Coupling): For complex, high-value amines requiring mild conditions.
Chemical Context & Reactivity
The substrate, Methyl 6-methoxypyridazine-4-carboxylate , features a methyl ester at the C4 position. The pyridazine ring is
Critical Design Considerations
-
Regioselectivity: Avoid displacement of the 6-methoxy group. Mild temperatures (
) are preferred to favor carbonyl attack over ring substitution. -
Hydrolytic Instability: The electron-poor ring makes the ester prone to rapid hydrolysis in the presence of adventitious water and base. Anhydrous conditions are critical for direct aminolysis.
-
Amine Basicity: Highly basic amines can trigger ester hydrolysis or elimination side reactions.
Decision Matrix: Method Selection
The following decision tree guides the selection of the optimal synthetic route based on the amine partner.
Figure 1: Decision matrix for selecting the appropriate amidation protocol.
Detailed Experimental Protocols
Method A: Direct Aminolysis (Green Protocol)
Best For: Primary/Secondary alkyl amines (e.g., piperidine, benzylamine, methylamine). Mechanism: Nucleophilic acyl substitution driven by mass action or base catalysis.
Reagents
-
Substrate: Methyl 6-methoxypyridazine-4-carboxylate (1.0 equiv)
-
Amine: 3.0 – 5.0 equiv (if volatile) or 1.2 equiv (if non-volatile)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH) [Anhydrous]
-
Catalyst (Optional): 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (0.1 equiv)
Protocol
-
Charge: In a sealed tube or pressure vial, dissolve the pyridazine ester (1.0 mmol) in anhydrous MeOH (3 mL).
-
Addition: Add the amine (3.0 mmol).
-
Note: If using TBD catalyst, add 0.1 mmol at this stage to accelerate reaction at lower temperatures [1].
-
-
Reaction: Seal the vessel and heat to 60°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS for disappearance of ester (
) and appearance of amide.
-
-
Workup:
-
Concentrate the reaction mixture in vacuo to remove solvent and excess volatile amine.
-
Purification: Triturate the residue with diethyl ether or hexanes. Most primary amides will precipitate as off-white solids. If oil remains, purify via silica gel chromatography (0-10% MeOH in DCM).
-
Method B: Aluminum-Mediated Amidation ( )
Best For: Anilines, electron-deficient amines, or sterically hindered amines. Mechanism: Formation of a highly active aluminum-amide species that attacks the ester.
Reagents
-
Substrate: Methyl 6-methoxypyridazine-4-carboxylate (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv
-
Reagent: Trimethylaluminum (
), 2.0 M in Toluene (1.5 – 2.0 equiv) -
Solvent: Toluene or Dichloromethane (DCM) [Anhydrous]
Protocol
WARNING:
-
Complex Formation: In a flame-dried flask under Argon, dissolve the amine (1.2 mmol) in anhydrous Toluene (5 mL).
-
Activation: Cool to 0°C. Dropwise add
(2.0 M, 0.75 mL, 1.5 mmol).-
Observation: Methane gas evolution will occur. Allow to stir at RT for 30 mins to form the
-amide species.
-
-
Coupling: Add the pyridazine ester (1.0 mmol) dissolved in minimal Toluene (1 mL) to the aluminum-amide solution.
-
Reaction: Heat the mixture to 80–100°C (reflux) for 2–6 hours.
-
Quench (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle’s Salt (sat. aq. Potassion Sodium Tartrate).
-
Tip: Rochelle's salt is preferred to break the aluminum emulsion without hydrolyzing sensitive amides. Stir vigorously for 1 hour until two clear layers form.
-
-
Extraction: Extract with EtOAc (
mL). Dry over and concentrate.
Method C: Hydrolysis & HATU Coupling (Indirect)
Best For: Precious amines, chiral amines, or when mildest conditions are required. Mechanism: Saponification to the carboxylate followed by activation with a uronium coupling agent.
Step 1: Saponification
-
Dissolve: Dissolve Methyl 6-methoxypyridazine-4-carboxylate (1.0 mmol) in THF/Water (3:1, 4 mL).
-
Hydrolysis: Add LiOH
(1.5 mmol, 1.5 equiv). Stir at RT for 2 hours.-
Validation: LC-MS should show conversion to the acid (
).
-
-
Isolation: Acidify to pH 3-4 with 1M HCl. Extract with EtOAc or n-Butanol (if highly polar). Concentrate to obtain 6-methoxypyridazine-4-carboxylic acid [2].
Step 2: Amide Coupling
-
Activation: Dissolve the crude acid (1.0 mmol) in anhydrous DMF (3 mL). Add DIPEA (3.0 mmol).
-
Coupling Agent: Add HATU (1.1 mmol). Stir for 5 minutes to form the activated ester.
-
Amine Addition: Add the amine (1.0 – 1.1 mmol). Stir at RT for 2–16 hours.
-
Workup: Dilute with water/brine. Extract with EtOAc.
-
Note: For highly polar pyridazines, direct purification of the DMF solution via Reverse Phase (C18) Flash Chromatography is recommended.
-
Quantitative Comparison
| Parameter | Method A (Direct) | Method B ( | Method C (HATU) |
| Atom Economy | High | Low (Al waste) | Low (Coupling reagents) |
| Reaction Temp | 60°C | 80–100°C | 25°C (RT) |
| Scope | Alkyl Amines | Anilines / Weak Nuc | Universal / Complex |
| Typical Yield | 75–90% | 60–85% | 80–95% |
| Purification | Precipitation / Trituration | Extraction + Column | Column / HPLC |
Workflow Visualization
Figure 2: Synthetic workflow for the three primary amidation strategies.
References
-
Direct Aminolysis Catalysis: Sabot, C., et al. "Direct Aminolysis of Ethoxycarbonylmethyl 1,4-Dihydropyridine-3-carboxylates." Molecules, 2015, 20(11), 19896-19909.
-
Hydrolysis & Coupling: Alshammari, M.B., et al. "Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives." Molecules, 2023, 28(4), 1875.
-
General Reactivity of Pyridazines: "Synthesis of Pyridazines." Organic Chemistry Portal.
-
Green Amidation Reagents: Ortiz, K.G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation."[1] J. Am. Chem. Soc., 2024.[1]
Sources
Application Note: High-Fidelity Grignard Protocols for Pyridazine Esters
This Application Note is designed for research chemists and drug discovery scientists working with nitrogen-rich heterocycles. It addresses the specific chemoselective challenges of reacting Grignard reagents with pyridazine esters—a transformation notorious for competing nucleophilic attacks on the electron-deficient ring.
Executive Summary & Mechanistic Challenge
Pyridazines are "privileged scaffolds" in medicinal chemistry due to their ability to engage in unique hydrogen bonding and pi-stacking interactions. However, functionalizing pyridazine esters via Grignard reagents is complicated by the "Pyridazine Paradox" :
-
The Goal: Nucleophilic attack at the exocyclic ester carbonyl (1,2-addition) to generate a tertiary alcohol.[1]
-
The Problem: The pyridazine ring is highly
-deficient (more so than pyridine). The ring carbons (particularly C4 and C5) possess low-lying LUMOs, making them highly susceptible to nucleophilic attack (inverse electron demand).[1] -
The Failure Mode: Standard Grignard conditions often result in nucleophilic aromatic addition to the ring, ring-opening decomposition, or polymerization (tars), rather than the desired ester-to-alcohol conversion.[1]
This guide provides a protocol optimized to favor carbonyl addition (Path A) over ring addition (Path B) through kinetic control and solvent effects.
Mechanistic Pathway Analysis
The following diagram illustrates the competition between the desired carbonyl attack and the undesired ring attack.
Figure 1: Mechanistic divergence in pyridazine functionalization.[1] Path A is favored by low temperatures and non-polar solvents, while Path B is driven by higher temperatures and Single Electron Transfer (SET) mechanisms.[1]
Critical Parameters for Chemoselectivity
Before beginning the protocol, review these parameters to ensure success.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -78°C to -40°C | Crucial. Ring addition has a higher activation energy barrier than carbonyl addition.[1] Cryogenic temperatures freeze out the ring-attack pathway.[1] |
| Solvent | DCM or Toluene/THF | Pure THF can coordinate too strongly to Mg, increasing the "nakedness" of the carbanion and promoting SET (ring attack).[1] Non-polar co-solvents (Toluene or DCM) temper the nucleophilicity. |
| Stoichiometry | 3.0 - 4.0 equiv. | Esters require 2 equiv.[1] for conversion to alcohol.[1][2][3][4][5][6] The pyridazine nitrogens will coordinate (sequester) 1 equiv. of Mg salts. Excess is required to drive the reaction.[1] |
| Addition Mode | Grignard to Ester | Slow addition of the Grignard into the cold ester solution keeps the ester in excess initially, minimizing "hot spots" where local excess of Grignard could attack the ring.[1] |
| Quenching | Buffered (pH 8) | Pyridazines are basic.[1] A strong acid quench (HCl) will protonate the product, trapping it in the aqueous layer. Use saturated NH₄Cl.[1] |
Protocol A: Cryogenic Synthesis of Tertiary Carbinols
Objective: Convert methyl pyridazine-3-carboxylate to 2-(pyridazin-3-yl)propan-2-ol (using MeMgBr).
Materials
-
Substrate: Methyl pyridazine-3-carboxylate (1.0 equiv, dried azeotropically with toluene).[1]
-
Reagent: Methylmagnesium bromide (3.0 M in Et₂O). Note: Ether solutions are often milder than THF solutions.[1]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene (primary), THF (secondary).[1]
-
Apparatus: Flame-dried 3-neck round bottom flask, N₂/Ar atmosphere, low-temperature thermometer.
Step-by-Step Methodology
-
System Preparation:
-
Substrate Solubilization:
-
Dissolve the pyridazine ester (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.
-
-
Controlled Addition (The Critical Step):
-
Charge the addition funnel with the Grignard reagent (3.5 equiv).
-
Add the Grignard reagent dropwise over 30–45 minutes.[1]
-
Monitor: Ensure the internal temperature does not rise above -65°C .
-
Observation: The solution may turn deep yellow or orange due to the formation of the charge-transfer complex between the pyridazine nitrogens and magnesium. This is normal.
-
-
Reaction Phase:
-
Buffered Quench:
-
While still at -40°C or lower, quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl) solution.[1]
-
Allow the mixture to warm to room temperature after the quench is complete.
-
-
Workup & Isolation:
-
Separate the layers.[1][3][7][8] Extract the aqueous layer with DCM (3x).
-
pH Check: Verify the aqueous layer is not acidic (pH < 5). If it is, neutralize with sat.[1] NaHCO₃ to recover any protonated pyridazine.[1]
-
Dry combined organics over Na₂SO₄, filter, and concentrate.[1]
-
Purification: Flash chromatography (typically requiring polar eluents like EtOAc/MeOH due to the polarity of the pyridazine alcohol).
-
Protocol B: The "Turbo-Knochel" Modification (For Difficult Substrates)
If Protocol A yields significant ring alkylation products, use the Lanthanide-mediated approach. Lanthanide salts (
Workflow Diagram
Figure 2: Lanthanide-assisted protocol for enhanced chemoselectivity.
Modified Steps:
-
Suspend anhydrous
(0.5–1.0 equiv) in THF. -
Add the pyridazine ester and stir at Room Temperature for 1 hour. This pre-complexes the carbonyl.[1]
-
Cool to -78°C.
-
Add the Grignard reagent.[1][3][5][6][8][9] The Lanthanide activates the carbonyl so effectively that the reaction often proceeds faster and cleaner, minimizing the window for ring attack.[1]
Troubleshooting & Strategic Divergence
"I want the Ketone, not the Alcohol"
Do not use esters. The reaction of a Grignard with an ester to form a ketone is chemically difficult to stop because the intermediate ketone is more reactive than the starting ester.
-
Solution: Convert the pyridazine ester to a Weinreb Amide (N-methoxy-N-methylamide) first.
-
Protocol: React the Weinreb amide with 1.1 equiv of Grignard at -78°C. The stable chelated intermediate prevents over-addition.
"I am getting a black tar"
This indicates polymerization of the pyridazine ring.[1]
-
Cause: Temperature too high or addition too fast.[1]
-
Fix: Lower temperature to -78°C. Switch solvent to Toluene (reduces polarity/SET).
"I am getting the ring-substituted product"
-
Cause: Inverse electron demand addition.[1]
-
Fix: Use Protocol B (LaCl₃). Alternatively, use a sterically bulkier Grignard if possible, or block the reactive ring positions (C4/C5) with substituents if synthetic design allows.[1]
References
-
Holm, T. (1990).[1][10] Homolysis in the Reaction of Grignard Reagents. II. The Reaction of Pyridazine. Acta Chemica Scandinavica, 44, 279-283.[1][10] Link(Foundational work on the mechanism of Grignard addition to pyridazine rings).
-
Knochel, P., et al. (2009).[1] Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents.[1] Handbook of Functionalized Organometallics. Link(General reference for Knochel-type additives in organometallic chemistry).
-
Somerville, L. F., & Allen, C. F. H. (1938).[1] Phenylmagnesium Bromide.[1][3][7][8] Organic Syntheses, Coll.[1] Vol. 2, p.480.[1] Link(Standard preparation and handling of Grignard reagents).
-
Maes, B. U. W., et al. (2005).[1] Kinetic vs Thermodynamic Control in the Nucleophilic Substitution of Chloropyridazines. Tetrahedron. (Contextual grounding on the reactivity of pyridazine electrophiles).
-
Chemistry Steps. (2023). Reaction of Esters with Grignard Reagents. Link(General mechanism for ester-to-alcohol conversion).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. www1.udel.edu [www1.udel.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis Using Methyl 6-methoxypyridazine-4-carboxylate
Introduction: Accelerating Heterocyclic Chemistry with Microwave Synthesis
In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridazine scaffold being a key pharmacophore in numerous therapeutic agents.[1] The efficient and rapid synthesis of functionalized pyridazine derivatives is therefore a critical task in drug discovery and development. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[2][3][4][5] By utilizing dielectric heating, microwave reactors provide rapid, uniform, and efficient energy transfer directly to the reaction mixture, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[4][5][6]
This document provides detailed application notes and protocols for the use of Methyl 6-methoxypyridazine-4-carboxylate , a versatile building block, in microwave-assisted cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the rationale behind the experimental choices to ensure robust and reproducible results.
Core Concepts in Microwave-Assisted Organic Synthesis (MAOS)
The primary distinction between microwave heating and conventional heating lies in the mechanism of energy transfer. Conventional methods rely on conduction and convection, which can lead to uneven temperature distribution and localized overheating. In contrast, microwave irradiation directly interacts with polar molecules in the reaction mixture, causing them to align with the oscillating electric field. This rapid reorientation generates heat volumetrically and uniformly throughout the sample. This efficient heating allows for reactions to be completed in minutes rather than hours.[4][5]
Featured Substrate: Methyl 6-methoxypyridazine-4-carboxylate
Methyl 6-methoxypyridazine-4-carboxylate is a valuable intermediate in the synthesis of complex pyridazine derivatives. Its structure features a methoxy group, which can act as a leaving group in nucleophilic aromatic substitution reactions, and a methyl ester, which can be further functionalized. The pyridazine ring itself is electron-deficient, influencing its reactivity in cross-coupling reactions.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C7H8N2O3 |
| Molecular Weight | 168.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| CAS Number | 34231-77-1[7] |
Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl compounds.[1][3][8][9] Microwave irradiation dramatically accelerates this palladium-catalyzed reaction.[3][8][10][11][12][13]
Principle and Rationale
This protocol describes the coupling of a boronic acid with a suitable halo-pyridazine derivative. For the purpose of this application note, we will assume the synthesis starts from a halogenated precursor of Methyl 6-methoxypyridazine-4-carboxylate, for instance, a chloro- or bromo- derivative at the 3 or 5 position of the pyridazine ring. The choice of catalyst, ligand, base, and solvent is critical for a successful reaction.
-
Catalyst System: A combination of a palladium source (e.g., Pd(OAc)2 or Pd(PPh3)4) and a phosphine ligand is commonly employed. The ligand stabilizes the palladium complex and facilitates the catalytic cycle. For electron-deficient heterocycles, bulky and electron-rich phosphine ligands like XPhos or SPhos can be particularly effective.
-
Base: A base is required to activate the boronic acid. Inorganic bases such as K2CO3, Cs2CO3, or K3PO4 are frequently used. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, DMF, or acetonitrile) and water is often optimal for Suzuki couplings. The water is necessary for the activation of the boronic acid by the base. Some reactions can also be performed in aqueous ethanol.[10]
Experimental Workflow
Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.
Detailed Protocol
-
To a 10 mL microwave reaction vial, add the halo-pyridazine starting material (1.0 mmol), the corresponding boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Add the solvent mixture (e.g., 5 mL of dioxane/water 4:1).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh3)4 or Pd(OAc)2/XPhos | Robust and versatile for a range of substrates. |
| Ligand | (if using Pd(OAc)2) XPhos or SPhos | Bulky, electron-rich ligands are effective for electron-deficient heterocycles. |
| Base | K2CO3 or Cs2CO3 | Effective in activating the boronic acid. |
| Solvent | Dioxane/Water (4:1) or DMF/Water (4:1) | Good microwave absorbers and facilitate dissolution of reagents. |
| Temperature | 120 - 150 °C | Provides sufficient energy for rapid reaction rates. |
| Time | 10 - 30 minutes | Significantly shorter than conventional heating. |
Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[9][14][15][16] This reaction is particularly valuable for the synthesis of arylamines and heteroarylamines, which are prevalent in pharmaceuticals. Microwave irradiation has been shown to be highly effective in accelerating this transformation.[2][14][15][16]
Principle and Rationale
This protocol details the coupling of an amine with a halo-pyridazine derivative. Similar to the Suzuki coupling, the choice of reaction components is crucial for success.
-
Catalyst System: A palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2) in combination with a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP, or RuPhos) is typically used. The ligand plays a critical role in the reductive elimination step of the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
-
Solvent: Anhydrous, polar aprotic solvents such as toluene, dioxane, or THF are generally used. It is important to use a solvent that is a good microwave absorber.
Experimental Workflow
Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.
Detailed Protocol
-
To a dry 10 mL microwave reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd2(dba)3, 0.025 mmol), the ligand (e.g., Xantphos, 0.06 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the halo-pyridazine starting material (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (e.g., 5 mL of toluene).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 15-45 minutes).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary Table for Buchwald-Hartwig Amination
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd2(dba)3 or Pd(OAc)2 | Common and effective palladium sources. |
| Ligand | Xantphos or RuPhos | Bulky, electron-rich ligands that promote C-N bond formation. |
| Base | NaOtBu or LiHMDS | Strong, non-nucleophilic bases required for the catalytic cycle. |
| Solvent | Toluene or Dioxane (anhydrous) | Good microwave absorbers and compatible with the reaction conditions. |
| Temperature | 100 - 140 °C | Allows for rapid reaction rates while minimizing decomposition. |
| Time | 15 - 45 minutes | Significantly faster than conventional methods. |
Troubleshooting and Safety Considerations
Troubleshooting Common Issues:
-
Low Yield:
-
Ensure all reagents are pure and the solvent is anhydrous (for Buchwald-Hartwig).
-
Screen different ligands and bases, as the optimal combination can be substrate-dependent.
-
Increase the reaction temperature or time in small increments.
-
-
Incomplete Reaction:
-
Verify the power output of the microwave reactor.
-
Ensure proper stirring to maintain a homogeneous reaction mixture.
-
-
Side Product Formation:
-
Lower the reaction temperature to improve selectivity.
-
Consider a different catalyst system that may be more selective for the desired transformation.
-
Safety Precautions:
-
Always use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not safe for laboratory use.
-
Use sealed reaction vessels that are rated for the temperatures and pressures that will be generated.
-
Never exceed the recommended fill volume of the reaction vessel.
-
Always allow the reaction vessel to cool to a safe temperature before opening.
-
Work in a well-ventilated fume hood.
Conclusion
Microwave-assisted synthesis offers a powerful platform for the rapid and efficient functionalization of Methyl 6-methoxypyridazine-4-carboxylate. The protocols outlined in this document for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a solid foundation for the synthesis of a diverse range of pyridazine derivatives. By understanding the principles behind the choice of reagents and reaction conditions, researchers can effectively leverage this technology to accelerate their drug discovery and development programs.
References
- This reference is not available in the provided search results.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. BenchChem.
- Bihani, M., et al. (2020). Microwave-Assisted Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore.
- Salih, K. S. M., & Baqi, Y. (2020).
- Al-Masoudi, N. A., et al. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- Mishra, A., et al. (2021). Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles. Arabian Journal of Chemistry.
- Salih, K. S. M., & Baqi, Y. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Semantic Scholar.
- Al-Zoubi, R. M., et al. (2024). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed.
- Duke, R. (2024).
- Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Baxendale, I. R., et al. (2006).
- Yamada, M., et al. (2021). Microwave-assisted coupling reaction catalyzed by metal nanoparticles.
- Salih, K. S. M., & Baqi, Y. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Arab-German Young Academy.
- Yadav, A. R., et al. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences.
- Kumar, V., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.
- This reference is not available in the provided search results.
- Loupy, A. (Ed.). (2002). Microwave Assisted Organic Synthesis. Wiley-VCH.
- Healy, J. B., et al. (2015). Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. MDPI.
- Kappe, C. O., et al. (2005). DEVELOPMENT OF MULTI-GRAM SCALE MICROWAVE ASSISTED ORGANIC SYNTHESIS (MAOS): SUZUKI COUPLING TOWARDS 2,4. Sciforum.
- Schramm, O. G., & Müller, T. J. J. (2006). Microwave Chemistry: Organocatalyzed Asymmetric Reactions, Cu-Catalyzed Aminations, Synthesis of Quinoxalinones, Synthesis of 1-Acetyl-2-amino-cyclohexa-1,3-dienes. Synlett.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- National Center for Biotechnology Information. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Organic Chemistry Portal.
- Kumar, A., & Kumar, R. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
- This reference is not available in the provided search results.
- Kumar, R., et al. (2018). Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity. NIH.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
Sources
- 1. Organometallic cross-coupling reactions [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. ijrpas.com [ijrpas.com]
- 6. Microwave assisted one-pot catalyst free green synthesis of new methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates as potent in vitro antibacterial and antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl pyridazine-4-carboxylate | C6H6N2O2 | CID 12439252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. jocpr.com [jocpr.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond | Arab-German Young Academy [agya.info]
- 12. mdpi.com [mdpi.com]
- 13. sciforum.net [sciforum.net]
- 14. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Pyridazine Chemistry Technical Support: Ester Hydrolysis Optimization
Ticket ID: PYR-HYD-001 Status: Open Subject: Minimizing side reactions during pyridazine ester hydrolysis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Introduction
Welcome to the Pyridazine Technical Support Center. You are likely here because standard saponification (NaOH/MeOH/Heat) has failed, resulting in black tars, ring-opened byproducts, or low yields.
The Core Problem: Pyridazines are 1,2-diazines. The adjacent nitrogen atoms create a highly electron-deficient ring system ($ \pi
This guide provides three validated workflows to bypass these instability issues, ranging from optimized standard protocols to anhydrous chemical cleavage.
Module 1: Diagnostic Workflow
Before selecting a reagent, determine your substrate's sensitivity profile using the decision tree below.
Figure 1: Decision logic for selecting the appropriate hydrolysis method based on substrate electronic and steric properties.
Module 2: Common Failure Modes (The "Why")
Understanding the mechanism of failure is the first step to prevention.
| Failure Mode | Mechanism | Visual Indicator |
| Nucleophilic Aromatic Substitution ( | Hydroxide ( | Product mass = Expected + 16 (OH) or -Cl/+OH. |
| Ring Cleavage | Hydroxide adds to the ring, breaking the | Complex NMR (loss of aromatic protons), dark reaction mixture. |
| Decarboxylation | Upon forming the carboxylate, electron-withdrawing ring facilitates | Product mass = Expected Acid - 44 ( |
Module 3: Optimization Protocols
Protocol A: Optimized LiOH Hydrolysis (The "Standard")
Best for: Stable pyridazines with simple alkyl esters.
The Logic: Lithium Hydroxide (LiOH) is less nucleophilic and basic than NaOH or KOH. Using THF/Water ensures homogeneity without using nucleophilic alcohols (like MeOH), preventing transesterification.
Step-by-Step:
-
Dissolution: Dissolve 1.0 equiv of pyridazine ester in THF (
concentration). -
Temperature Control: Cool the solution to 0°C (Ice bath). Critical: Do not start at room temp.
-
Reagent Addition: Add 1.2 – 1.5 equiv of LiOH·H2O dissolved in a minimum amount of water.[1]
-
Self-Validation: The mixture should remain a single phase or a fine suspension. If bilayer forms, add minimal MeOH (only if necessary) or more THF.
-
-
Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 30 mins.
-
Workup (Gentle):
-
Neutralize to pH 4-5 with
HCl (Do not go to pH 1; pyridazines can protonate and trap water). -
Extract with EtOAc.[2]
-
Note: If the product is amphoteric (zwitterionic), do not extract. Lyophilize the aqueous layer directly.
-
Protocol B: Anhydrous TMSOK Cleavage (The "Specialist")
Best for: Halogenated pyridazines, base-sensitive substrates, or sterically hindered esters.
The Logic: Potassium Trimethylsilanolate (TMSOK) acts as a nucleophile toward the silicon-loving alkyl group of the ester, or attacks the carbonyl in a non-hydrated environment. It operates in anhydrous organic solvents, completely eliminating water and hydroxide ions from the equation, thus preventing ring attack [1].
Step-by-Step:
-
Preparation: Flame-dry a flask and purge with Argon/Nitrogen.
-
Solvent: Dissolve 1.0 equiv of ester in anhydrous THF or Et2O (
). -
Reagent: Add 1.1 – 2.0 equiv of solid TMSOK (CAS: 10519-96-7).
-
Reaction: Stir at Room Temperature (25°C).
-
Observation: A precipitate (the potassium carboxylate salt) often forms.
-
-
Self-Validating Stop Point: When the starting material disappears (TLC), the reaction is done.
-
Workup:
-
Filter the solid (this is your product as a K-salt).
-
Wash with dry ether to remove byproducts (TMS-ether).
-
Optional: If free acid is needed, dissolve salt in water and carefully adjust pH.
-
Protocol C: Enzymatic Hydrolysis (The "Nuclear Option")
Best for: Substrates that decompose in both Acid and Base.
The Logic: Pig Liver Esterase (PLE) operates at neutral pH (7.0). It is chemically gentle but requires specific solubility handling.
Step-by-Step:
-
Buffer: Prepare a 0.1M Phosphate Buffer (pH 7.0).
-
Cosolvent: Dissolve ester in Acetone (max 10% of final volume).
-
Initiation: Add ester solution to the buffer.[2] Add PLE (approx. 100 units/mmol ester).
-
Maintenance: The pH will drop as acid forms. Use an autotitrator or manually add dilute NaOH to maintain pH 7.0.
-
Completion: Reaction stops when base consumption ceases.
Module 4: Troubleshooting & FAQ
Q: I used Protocol A (LiOH), but my halogenated pyridazine lost its chlorine atom.
A: The chlorine was displaced by hydroxide (
-
Fix: Switch to Protocol B (TMSOK) . Since TMSOK is used in anhydrous THF, there is no free hydroxide to attack the ring, and the silanolate is bulky/less likely to perform
at the ring carbon compared to attacking the ester methyl/ethyl group [2].
Q: My product is water-soluble and I cannot extract it after hydrolysis. A: Pyridazine carboxylic acids are often zwitterionic (Ring N is basic, COOH is acidic).
-
Fix: Do not perform an aqueous extraction. After reaction, neutralize exactly to the isoelectric point (usually pH 3-5), then evaporate the solvent and use Reverse Phase Chromatography (C18) with water/acetonitrile to desalt the product.
Q: The reaction works, but decarboxylation occurs upon drying. A: Electron-deficient pyridazine acids are prone to thermal decarboxylation.
-
Fix: Avoid heating above 40°C during rotary evaporation. Store the product as a salt (Sodium or Potassium salt) rather than the free acid, as the salt is significantly more stable toward decarboxylation.
Q: Can I use acid hydrolysis (HCl/Reflux)? A: generally NO . Protonation of the pyridazine nitrogens makes the ring super-electrophilic. Water will attack the ring carbons, leading to decomposition. Only use acid if the ester is t-butyl (using TFA/DCM, which is non-hydrolytic cleavage).
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Rapid reaction with esters and epoxides.[2] Tetrahedron Letters.[2]
-
Lovrić, M., et al. (2007).[3] Scope and Limitations of Sodium and Potassium Trimethylsilanolate as Reagents for Conversion of Esters to Carboxylic Acids. Croatica Chemica Acta.[3]
-
BenchChem. (2025).[1] Protocol for Nucleophilic Substitution on the Pyridine Ring (Analogous Reactivity).
Sources
Recrystallization solvents for Methyl 6-methoxypyridazine-4-carboxylate
Technical Support Center: Purification of Methyl 6-methoxypyridazine-4-carboxylate
Case ID: REC-PYR-004 Topic: Recrystallization Solvent Selection & Troubleshooting Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary & Solvent Strategy
Compound Profile:
-
Target: Methyl 6-methoxypyridazine-4-carboxylate[1]
-
Chemical Nature: Electron-deficient heteroaromatic ester.[1] The pyridazine core imparts significant polarity, while the methoxy and methyl ester groups provide organic solubility.[4]
The "Senior Scientist" Assessment: Recrystallizing this compound presents a specific thermodynamic challenge: its melting point (64–67 °C) is perilously close to the boiling point of common solvents. This creates a high risk of "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] Furthermore, as a methyl ester, using alcohols other than methanol (e.g., ethanol, isopropanol) introduces a critical risk of transesterification.[4]
Recommended Solvent Systems
| System Class | Solvent Composition | Primary Use Case | Risk Factor |
| Primary (Protic) | Methanol (MeOH) / Water | High purity requirements; removal of inorganic salts.[1] | Low. Matches ester group; prevents transesterification. |
| Secondary (Aprotic) | Ethyl Acetate / n-Heptane | Removal of non-polar by-products; maximizing yield.[1] | Medium. Risk of oiling out if Heptane is added too fast. |
| Forbidden | Ethanol, Isopropanol | N/A | Critical. High probability of mixed esters (transesterification).[4] |
Detailed Experimental Protocols
Protocol A: The Methanol/Water Anti-Solvent Method (Preferred)
Best for removing polar impurities and starting materials (e.g., carboxylic acids).[4]
-
Dissolution: Suspend the crude solid in Methanol (3 mL per gram of solid). Heat gently to 40–45 °C .
-
Note: Do not exceed 50 °C. Approaching the MP (64 °C) increases the kinetic energy too much, preventing stable nucleation later.
-
-
Filtration: If insoluble particles remain (likely inorganic salts), filter the warm solution through a sintered glass funnel or a syringe filter (0.45 µm PTFE).[4]
-
Anti-Solvent Addition: While stirring at 40 °C, add Water dropwise.
-
Endpoint: Stop immediately when a persistent turbidity (cloudiness) is observed.[4]
-
-
Re-dissolution: Add a few drops of Methanol to just clear the solution.
-
Crystallization: Turn off the heat. Allow the flask to cool to room temperature slowly (over 1 hour). Then, transfer to a fridge (4 °C) for 2–4 hours.
-
Harvest: Filter the off-white/yellow needles. Wash with a cold 1:1 MeOH/Water mixture.
Protocol B: The Ethyl Acetate/Heptane Method
Best for removing oily oligomers or tars.
-
Dissolution: Dissolve crude material in Ethyl Acetate (minimum volume) at 40 °C .
-
Precipitation: Slowly add n-Heptane (or Hexane) down the side of the flask.
-
Ratio: Target a final ratio of roughly 1:3 (EtOAc:Heptane).
-
-
Seeding: If the solution turns milky but no crystals form, add a "seed" crystal of pure product. If no seed is available, scratch the inner glass wall with a glass rod to induce nucleation.[4]
-
Cooling: Cool to 0 °C in an ice bath.
-
Warning: If an oil separates at the bottom, reheat to dissolve the oil and cool more slowly with vigorous stirring.
-
Troubleshooting & FAQs
Q1: Why did my product turn into a yellow oil at the bottom of the flask? A: You encountered "Oiling Out." This happens when the compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated at high heat.
-
Fix: Re-dissolve the oil by heating. Add more of the good solvent (Methanol or EtOAc). Cool the solution much slower. Do not put a hot flask directly into an ice bath.
Q2: Can I use Ethanol? It’s cheaper and safer. A: No. In the presence of heat and trace acid/base impurities, the methyl ester can swap with the solvent to form Ethyl 6-methoxypyridazine-4-carboxylate.[1] This impurity is chemically nearly identical and extremely difficult to separate later. Always match the alcohol solvent to the ester alkyl group (Methyl ester = Methanol).
Q3: My crystals are colored (dark yellow/brown). How do I fix this? A: Pyridazines can trap colored oligomers.
-
Fix: Perform a "charcoal treatment." Dissolve the compound in warm Methanol. Add 5% w/w Activated Carbon. Stir for 15 minutes. Filter through Celite (diatomaceous earth) to remove the carbon. Then proceed with the Water anti-solvent protocol.
Decision Logic Visualization
The following diagram illustrates the decision process for solvent selection based on impurity profile and compound stability.
Caption: Decision tree for solvent selection emphasizing the avoidance of transesterification risks.
References
-
Arkivoc. (2010).[4] Synthesis of alkyl 6-aryl-3-methylpyridazine-4-carboxylates. Arkat USA.[4] Retrieved February 24, 2026, from [Link]
-
University of Rochester. (n.d.). Solvents for Recrystallization: Tips and Tricks. Department of Chemistry. Retrieved February 24, 2026, from [Link]
Sources
Technical Support Center: Pyridazine-4-Carboxylic Acid Stability
Ticket ID: PYR-4-COOH-STAB-001 Status: Open Priority: Critical (Yield Loss Risk) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.
Issue Description & Root Cause Analysis
User Report:
"I am synthesizing pyridazine-4-carboxylic acid from its ethyl ester. During acid hydrolysis (6N HCl, reflux), the starting material is consumed, but I recover only pyridazine (decarboxylated product) or black tar. The same happens when I try to sublime the solid or dry it on a rotavap at high heat."
Root Cause Analysis (The "Why"): Pyridazine-4-carboxylic acid is an electron-deficient heteroaromatic acid . The 1,2-diazine ring is highly electronegative, creating a strong electron-withdrawing effect on the carboxyl group.
-
Electronic Instability: The pyridazine ring pulls electron density away from the carboxylate carbon. This weakens the C-C bond between the ring and the carboxylic acid.[1]
-
Thermal Decarboxylation: Upon heating, especially in the presence of acid, the molecule transitions through a zwitterionic intermediate or a protonated transition state that stabilizes the negative charge developing on the ring carbon as
leaves. -
Acid Catalysis: Protons (
) protonate the ring nitrogens, making the ring even more electron-deficient (an "electron sink"), which drastically lowers the activation energy for decarboxylation.
Visualization: Decarboxylation Mechanism
The following diagram illustrates the pathway of failure during acidic thermal processing.
Figure 1: Mechanism of acid-catalyzed thermal decarboxylation. Protonation of the ring nitrogen accelerates
Troubleshooting Guides & Protocols
Protocol A: Safe Hydrolysis (The "Cold Base" Method)
Objective: Convert ester to acid without triggering decarboxylation. Principle: Avoid the protonated species. Hydrolyze under basic conditions where the carboxylate anion is stabilized, and the ring is not protonated.
| Variable | Dangerous Condition (Avoid) | Safe Condition (Recommended) |
| Reagent | HCl, | LiOH or NaOH (1.1 - 1.5 eq) |
| Solvent | Water/Reflux | THF/Water (3:1) or MeOH/Water |
| Temperature | ||
| pH | Keep basic during reaction; neutralize to pH 3-4 carefully |
Step-by-Step Workflow:
-
Dissolution: Dissolve Pyridazine-4-carboxylic acid ethyl ester (1.0 eq) in THF/Water (3:1 ratio).
-
Saponification: Add LiOH
(1.2 eq) at . Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.-
Checkpoint: Do not heat. If reaction is slow, extend time rather than increasing temperature.
-
-
Neutralization (Critical):
-
Cool the mixture to
. -
Carefully adjust pH to ~3.5–4.0 using 1N HCl. Do not go to pH 1.
-
Note: The zwitterion is most stable near its isoelectric point, but excess acid promotes decomposition.
-
-
Isolation:
-
Method A (Preferred): Lyophilize (freeze-dry) the aqueous mixture directly. You will obtain the product mixed with LiCl (salts). This is often suitable for subsequent coupling reactions.
-
Method B (Extraction): Saturate aqueous phase with NaCl, extract with EtOAc/iPrOH (3:1) multiple times. Dry over
at room temperature.
-
Protocol B: Solvent Removal & Storage
Issue: "Product decomposes on the rotavap."
Resolution:
-
Vacuum Control: Never heat the water bath above
. Use high vacuum to remove solvent at low temperature. -
Salt Formation: If possible, store the molecule as its Lithium or Sodium salt . The carboxylate salt is significantly more stable than the free acid because the negative charge on the carboxylate reduces the driving force for
loss compared to the protonated form. -
Storage: Store at
under Argon.
Visualization: Safe Workflow Logic
Figure 2: Decision tree for ensuring product integrity during synthesis and isolation.
Frequently Asked Questions (FAQ)
Q1: Can I use the acid chloride of pyridazine-4-carboxylic acid?
A: Generating the acid chloride using
Q2: Why is the 4-position worse than the 3-position? A: While both are unstable compared to benzoic acid, the 4-position in pyridazine places the carboxyl group beta to one nitrogen and gamma to another. The specific resonance contributors of the 1,2-diazine system allow for efficient delocalization of the negative charge onto the ring nitrogens upon decarboxylation.
Q3: I need to remove the LiCl salt. How do I do that without decomposing the acid? A: Use ion-exchange chromatography (e.g., Dowex 50W) but ensure the elution is done with a volatile buffer (like ammonium formate) rather than strong mineral acid, and keep fractions cold. However, for most amide couplings, LiCl is inert and can be carried through.
References
- Title: Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
-
Mechanistic Insight (Analogous Systems)
- Title: Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution.
- Source: Canadian Journal of Chemistry, 50(18), 3017–3025.
- Relevance: Establishes the "Hammick Mechanism" and the role of zwitterions/protonation in the decarboxylation of electron-deficient heterocycles.
-
URL:[Link]
-
Physical Properties & Stability
Sources
Technical Support Center: Optimizing Methoxypyridazine Ester Transformations
The Diagnostic Framework: Why is my reaction stalling?
Methoxypyridazine esters present a unique "push-pull" electronic challenge that often baffles researchers accustomed to standard heterocyclic chemistry. While the pyridazine ring itself is electron-deficient (pi-deficient), the introduction of a methoxy group creates a competing resonance effect that can severely deactivate the ester carbonyl.
The "Vinylogous Carbamate" Effect
If your methoxy group is located ortho or para to the ester (e.g., 3-methoxy-6-pyridazinecarboxylate), the oxygen lone pair donates electron density into the ring. This density can be delocalized onto the ester carbonyl oxygen, rendering the carbonyl carbon significantly less electrophilic. You are effectively trying to hydrolyze a vinylogous carbamate, not a simple ester.
Troubleshooting Logic Map
Use the following decision tree to diagnose the failure mode before selecting a protocol.
Figure 1: Decision matrix for selecting the appropriate activation strategy based on substitution patterns.
Issue: Hydrolysis Fails (Saponification Stalls)
Symptom: Standard saponification conditions (LiOH/THF/H2O or NaOH/MeOH) result in >90% recovered starting material even after 24 hours at reflux.
Root Cause: The anionic tetrahedral intermediate is destabilized by the electron-rich nature of the methoxypyridazine system (relative to a bare pyridazine). Furthermore, the solubility of lipophilic methoxypyridazines in aqueous base is often poor.
Solution: Anhydrous Nucleophilic Cleavage (TMSI)
Instead of attacking the carbonyl (classic hydrolysis), use Trimethylsilyl Iodide (TMSI) to cleave the alkyl-oxygen bond of the ester via an
Protocol A: TMSI-Mediated Ester Cleavage
Applicability: Methyl or Ethyl esters resistant to aqueous base.
-
Preparation: Dissolve the methoxypyridazine ester (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Note: DCM or Chloroform can be used, but Acetonitrile often accelerates the reaction.
-
-
Reagent Addition: Add Sodium Iodide (NaI, 3.0 equiv) followed by Trimethylsilyl Chloride (TMSCl, 3.0 equiv).
-
Mechanistic Insight: This generates TMSI in situ, which is cheaper and easier to handle than neat TMSI.
-
-
Reaction: Heat to 60–80°C under Argon. Monitor by LCMS.
-
Checkpoint: You will initially see the silyl ester intermediate.
-
-
Quench: Cool to RT. Add aqueous Sodium Thiosulfate (to quench iodine) and dilute with water.
-
Workup: The silyl ester hydrolyzes instantly in water to the carboxylic acid. Adjust pH to ~3-4 (isoelectric point of many pyridazines) and extract with EtOAc/iPrOH (3:1).
Data Comparison:
| Reagent System | Conditions | Yield (Acid) | Notes |
| LiOH / THF / H2O | 60°C, 24h | < 10% | Recovery of SM. |
| 6N HCl | 100°C, 12h | 40-60% | Decarboxylation or ether cleavage observed. |
| TMSCl / NaI (In situ TMSI) | 60°C, 4h | 85-95% | Clean conversion; mild conditions. |
Issue: Direct Aminolysis (Amidation) Fails
Symptom: Reacting the ester with an amine in methanol/ethanol (even at reflux) yields no product.
Root Cause: The ester carbonyl is not electrophilic enough to be attacked by a neutral amine. Heating excessively leads to SnAr side reactions (displacement of the methoxy group by the amine) rather than amidation.
Solution 1: Aluminum-Mediated Amidation (The "Weinreb" Approach)
Trimethylaluminum (AlMe3) activates the amine by forming a dimethylaluminum amide, which is a potent nucleophile that can attack even deactivated esters.
Protocol B: AlMe3 Mediated Amidation
Safety Warning: AlMe3 is pyrophoric. Use DABAL-Me3 for a bench-stable solid alternative if available.
-
Complex Formation: In a flame-dried flask under Argon, dissolve the amine (1.5 equiv) in anhydrous Toluene or DCM.
-
Activation: Carefully add AlMe3 (2.0 M in toluene, 1.5 equiv) dropwise at 0°C. Stir for 15-30 mins to allow methane evolution and formation of the active Me2Al-NHR species.
-
Addition: Add the methoxypyridazine ester (1.0 equiv) dissolved in minimum toluene.
-
Heating: Heat to 60–80°C (Toluene) or reflux (DCM).
-
Duration: Usually complete in 2–4 hours.
-
-
Quench (Critical): Cool to 0°C. Quench carefully with dilute HCl or Rochelle's Salt (Potassium Sodium Tartrate) solution. Stir vigorously until two clear layers form (removes aluminum salts).
Solution 2: TBD Catalysis (Organocatalysis)
For substrates sensitive to Lewis acids, use 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD). It acts as a dual H-bond donor/acceptor, activating the ester carbonyl and the amine simultaneously.
Protocol C: TBD-Catalyzed Aminolysis
-
Mix Ester (1.0 equiv) and Amine (1.5–2.0 equiv).
-
Add TBD (0.1–0.2 equiv).
-
Run neat (solvent-free) or in minimal Toluene at 60°C.
Critical Warning: The SnAr Trap
The Issue: You observe the disappearance of the starting material, but the mass spec shows a product with Mass = [Target - 31 + Amine Mass]. Diagnosis: You have displaced the methoxy group (-OMe) instead of reacting the ester.
Mechanism: Pyridazines are electron-deficient heterocycles.[1] A methoxy group at C3, C4, C5, or C6 can act as a leaving group in a Nucleophilic Aromatic Substitution (SnAr) reaction, especially if the position is ortho or para to a ring nitrogen.
Prevention Strategy:
-
Avoid Strong Bases: Do not use NaH or alkoxides if possible; they promote SnAr.
-
Temperature Control: SnAr usually has a higher activation energy than AlMe3-mediated amidation. Keep temperatures below 80°C.
-
Sterics: If the methoxy group is sterically crowded, SnAr is less likely. If it is exposed, use Protocol B (AlMe3) because the aluminum species coordinates to the ester carbonyl, directing the nucleophile there specifically, rather than to the ring carbon.
FAQ: Frequently Asked Questions
Q: Can I use acid hydrolysis (HCl/H2SO4) instead?
A: You can, but proceed with caution. Pyridazines are basic. Protonation of the ring nitrogens (
Q: Why does the reaction turn black with AlMe3? A: Pyridazines are prone to reduction or polymerization by strong Lewis acids if left too long. If the reaction turns black/tarry, reduce the equivalents of AlMe3 to 1.1 equiv and ensure strictly anhydrous conditions.
Q: My product is water-soluble and I can't extract it. A: Pyridazine carboxylic acids are zwitterionic. Do not use standard extraction.
-
Option 1: Evaporate to dryness and purify via Reverse Phase (C18) Flash Chromatography using 0.1% Formic Acid in Water/Acetonitrile.
-
Option 2: Use a resin capture (SCX-2) if your product has a basic amine, or an Anion Exchange resin if it is an acid.
References
- Topic: Resonance donation of methoxy groups in diazines.
-
TMSI Ester Cleavage
- Topic: Mechanism and protocol for ester cleavage using TMSCl/NaI.
-
Source:ACS Reagent Guides. "Trimethylsilyl Iodide (TMSI)."[2]
-
Link:
-
Aluminum-Mediated Amidation
-
TBD Catalysis
-
Topic: Aminolysis of heterocyclic esters using TBD.[5]
- Source:Molecules (MDPI).
-
Link:
-
-
SnAr Reactivity
-
Topic: Nucleophilic aromatic substitution in pyridazines.[1]
- Source:Master Organic Chemistry. "Nucleophilic Aromatic Substitution (SNAr) in Heterocycles."
-
Link:
-
Sources
Technical Support Center: Purification of Methyl 6-methoxypyridazine-4-carboxylate
Introduction
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Methyl 6-methoxypyridazine-4-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you achieve the desired purity of your compound.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific issues you may encounter during the purification of Methyl 6-methoxypyridazine-4-carboxylate.
Issue 1: Low Yield After Recrystallization
Q: I'm losing a significant amount of my product during recrystallization. What are the potential causes and how can I improve my yield?
A: Low recovery during recrystallization is a common issue that can often be resolved by optimizing your procedure. The primary causes are using too much solvent or the compound having significant solubility in the cold solvent.[1]
Underlying Cause: Recrystallization relies on the principle that the compound of interest is highly soluble in a hot solvent but poorly soluble in the same solvent when cold.[2] If an excessive amount of solvent is used, the solution may not become saturated enough upon cooling for the compound to crystallize effectively, leading to product loss in the mother liquor.[1]
Troubleshooting Protocol: Optimizing Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude Methyl 6-methoxypyridazine-4-carboxylate (10-20 mg) into several test tubes.
-
Add a few drops of different solvents to each tube at room temperature. A suitable solvent will not dissolve the compound at room temperature.[1]
-
For the tubes where the compound did not dissolve, gently heat them. A good recrystallization solvent will dissolve the compound when hot.[1]
-
Allow the hot solutions to cool to room temperature and then place them in an ice bath. The solvent that yields the most crystals is likely the best choice.[1]
-
Expert Tip: For pyridazine derivatives, solvent systems like ethanol, methanol, acetone/hexane mixtures, or ethyl acetate/petroleum ether have been shown to be effective.[3][4][5]
-
-
Minimizing Solvent Volume:
-
Controlled Cooling:
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Recovering Dissolved Product:
-
If you suspect significant product loss in the mother liquor, you can reduce its volume by evaporation and cool it again to recover a second crop of crystals.[1] Be aware that this second crop may be less pure and might require a separate recrystallization.
-
Issue 2: Poor Separation or Overlapping Peaks in Column Chromatography
Q: My column chromatography is not effectively separating Methyl 6-methoxypyridazine-4-carboxylate from its impurities. The spots are overlapping on the TLC plate. What should I do?
A: Poor separation in column chromatography is often due to an inappropriate solvent system, interactions between the compound and the silica gel, or column overloading.[1]
Underlying Cause: Column chromatography separates compounds based on their differential partitioning between the stationary phase (e.g., silica gel) and the mobile phase (the eluent). If the polarity of the mobile phase is not optimized, the target compound and impurities may travel at similar rates, resulting in poor separation.[1] Basic heterocyclic compounds like pyridazines can also interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor resolution.[1][6]
Troubleshooting Protocol: Optimizing Column Chromatography
-
Solvent System Selection via TLC:
-
Develop a suitable eluent system using Thin Layer Chromatography (TLC). The ideal eluent should provide good separation of your target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.[7]
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity of the solvent system. For example, if using a hexane/ethyl acetate mixture, increase the proportion of hexane.[1]
-
If the spots are too low on the TLC plate (low Rf), increase the polarity of the solvent system by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[1]
-
If adjusting the solvent ratio is ineffective, try a different solvent system altogether. For instance, switch from hexane/ethyl acetate to dichloromethane/methanol.[1]
-
-
Addressing Compound-Silica Interactions:
-
For basic compounds like pyridazines that may streak on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to the mobile phase. This will neutralize the acidic sites on the silica gel, leading to better peak shapes.[1]
-
-
Proper Column Packing and Sample Loading:
-
Ensure the column is packed uniformly with a slurry of silica gel in the chosen eluent to prevent channeling.[7]
-
Dissolve the crude product in a minimal amount of the eluent. If the compound is not very soluble in the eluent, dissolve it in a slightly stronger solvent.[7]
-
Alternatively, use "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.[7] This often leads to better separation.
-
Avoid overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase.[1]
-
Issue 3: The Crude Product is an Oil and Cannot be Recrystallized
Q: My crude Methyl 6-methoxypyridazine-4-carboxylate is an oil, so I can't purify it by recrystallization. What is the best alternative?
A: When dealing with an oily crude product, column chromatography is the most common and effective purification method.[7] Liquid-liquid extraction can also be a useful initial purification step to remove certain types of impurities.
Workflow for Purifying an Oily Product
Caption: Purification workflow for an oily crude product.
Detailed Protocols
1. Liquid-Liquid Extraction (LLE):
-
Principle: LLE separates compounds based on their different solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[8][9] This can be effective for removing water-soluble impurities or highly polar/non-polar contaminants.
-
Protocol:
-
Dissolve your crude oil in an appropriate organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A dilute acid solution (e.g., 1M HCl) to remove basic impurities.
-
A dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Filter and concentrate the organic layer under reduced pressure. The resulting oil can then be further purified by column chromatography.
-
2. Column Chromatography:
-
Follow the detailed protocol outlined in Issue 2 for optimizing and running the column. For oily products, dry loading is often the preferred method for applying the sample to the column.[7]
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of Methyl 6-methoxypyridazine-4-carboxylate?
A1: The impurities will depend on the synthetic route. Common impurities could include unreacted starting materials, by-products from side reactions, and residual solvents or reagents.[10][11] For instance, if synthesized from a chlorinated precursor, you might have residual chlorinated pyridazine species.
Q2: How can I monitor the progress of my purification?
A2: Thin Layer Chromatography (TLC) is the most common and immediate way to monitor the progress of column chromatography.[7] For analyzing the purity of your final product, more quantitative methods like High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
A3: Some heterocyclic compounds can be sensitive to the acidic nature of silica gel.[10] If you observe degradation (e.g., new spots appearing on TLC during chromatography), consider using a more inert stationary phase like neutral or basic alumina.[1] Alternatively, you can try deactivating the silica gel by adding a small percentage of a base like triethylamine to your eluent.[1]
Q4: Can I use a solvent mixture for recrystallization?
A4: Yes, a two-solvent system is often very effective for recrystallization.[2] This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes turbid. The solution is then allowed to cool slowly to induce crystallization.
Q5: What are the key safety precautions to take during these purification procedures?
A5: Always work in a well-ventilated fume hood, especially when using volatile organic solvents. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Be mindful of the flammability of organic solvents and avoid open flames or spark sources.
Data Summary
| Purification Technique | Key Parameters to Optimize | Common Solvents/Eluents | Expected Outcome |
| Recrystallization | Solvent choice, solvent volume, cooling rate | Ethanol, Methanol, Acetone/Hexane, Ethyl Acetate/Petroleum Ether | High purity solid product, but potential for yield loss. |
| Column Chromatography | Eluent system polarity, stationary phase, sample loading method | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Good separation of complex mixtures and oily products. |
| Liquid-Liquid Extraction | pH of aqueous washes, choice of organic solvent | Ethyl Acetate, Dichloromethane, Water, dilute HCl, dilute NaHCO3 | Removal of acidic, basic, and water-soluble impurities. |
References
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. BenchChem.
- RSC Publishing. (n.d.). Separation of highly unsaturated fatty acid methyl esters from model bio-oils with ionic liquid-cosolvent as extractants. RSC Publishing.
- Google Patents. (n.d.). CN101955427A - Method for separating methyl acetate and methanol water solution through multistage cross flow liquid-liquid extraction.
- Lirias. (n.d.).
- Reddit. (2018, November 5).
- PMC. (2021, April 17). A One-Pot Approach to Novel Pyridazine C-Nucleosides. PMC.
- Organomation. (n.d.). Solvent Extraction Techniques.
- BenchChem. (2025).
- BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". BenchChem.
- Thieme. (n.d.). Product Class 8: Pyridazines.
- ResearchGate. (2025, August 6). Separation and extraction of Φ-methyl ester sulfoxylates: New features.
- ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?.
- Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE)
- Sema. (n.d.).
- Google Patents. (n.d.). US4628088A - Preparation of substituted pyridazines.
- Arkivoc. (2010).
- AChemBlock. (2026, February 15).
- MDPI. (2021, June 17).
- ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate.
- Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
- Reddit. (2023, April 25).
- ResearchGate. (n.d.).
- Rlavie. (n.d.). 6-Methoxypyridazine-4-Carboxylic Acid|CAS 1427202-39-8.
- ChemicalBook. (n.d.).
- BLD Pharm. (n.d.).
- PubChem. (n.d.). Methyl 6-chloropyridazine-4-carboxylate | C6H5ClN2O2 | CID 45790080. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. organomation.com [organomation.com]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Methyl Ester Stability and Storage
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage and degradation of methyl esters. As compounds frequently used as standards, intermediates, or active products (e.g., FAMEs in biodiesel), maintaining their chemical integrity is paramount. This document provides in-depth, field-proven insights into preventing degradation, troubleshooting common issues, and verifying sample quality.
Part 1: Frequently Asked Questions (FAQs) on Methyl Ester Storage
This section addresses the most common queries our application scientists receive regarding the handling and storage of methyl esters.
Q1: What are the primary ways my methyl ester sample can degrade during storage?
Methyl esters are susceptible to three main degradation pathways: oxidation, hydrolysis, and microbial contamination. These processes can occur concurrently and are often accelerated by improper storage conditions.
-
Oxidation: This is the most common degradation route, particularly for unsaturated methyl esters (e.g., methyl oleate, linoleate). The reaction is a free-radical chain process initiated by factors like oxygen, heat, light, and the presence of metal ions.[1][2][3] It leads to the formation of hydroperoxides, which then decompose into secondary oxidation products like aldehydes, ketones, and carboxylic acids.[4] These byproducts can increase the sample's viscosity and acidity, cause discoloration, and lead to polymerization and sediment formation.[5][6]
-
Hydrolysis: In the presence of water, methyl esters can hydrolyze back to their constituent carboxylic acid and methanol.[7][8] This reaction is significantly accelerated by acidic or basic catalysts.[8][9] Water can be introduced from atmospheric humidity or contaminated solvents.[10] The primary consequence is an increase in the acid value of the sample.
-
Microbial Degradation: Various bacteria, yeasts, and fungi can use methyl esters as a carbon source, especially when water is present.[10][11][12] Microbial growth can lead to the formation of biofilms, deplete the active compound, and produce metabolic byproducts that alter the sample's properties and plug filters.[13][14]
dot graph TD; A[Methyl Ester] --> B{Degradation Pathways}; B --> C[Oxidation]; B --> D[Hydrolysis]; B --> E[Microbial Growth];
end
Caption: Primary degradation pathways for methyl esters.
Q2: What are the ideal conditions for storing methyl esters to ensure long-term stability?
To mitigate the degradation pathways described above, a multi-faceted approach to storage is required. The core principle is to create a clean, dry, dark, and oxygen-free environment.
| Parameter | Recommendation | Rationale |
| Temperature | Store between 4°C and 25°C (39°F - 77°F) .[15] For long-term storage, -20°C is often used, but ensure the temperature is above the material's cloud point to prevent solidification.[16][17] | Low temperatures slow down both oxidative and hydrolytic reaction rates. However, freezing can cause phase separation or crystallization. |
| Atmosphere | Purge the container headspace with an inert gas like nitrogen or argon before sealing.[13] | This displaces oxygen, which is the primary driver for oxidative degradation.[2] |
| Light Exposure | Store in amber glass vials or opaque containers .[18] Protect from direct sunlight and strong artificial light. | Light, particularly UV radiation, provides the activation energy for the initiation of free-radical oxidation. |
| Moisture | Use tightly sealed containers with high-quality septa or caps. Ensure the sample and container are completely dry before storage. | Prevents water ingress, which is necessary for both hydrolysis and microbial growth.[10][15] |
| Container Material | Use containers made of borosilicate glass, stainless steel, aluminum, or fluorinated polyethylene (Teflon®) .[15][19] | These materials are non-reactive. Avoid soft metals like copper, brass, lead, tin, and zinc, as they catalytically accelerate oxidation.[13][20] |
Q3: I need to store my methyl ester for over a year. Are there any additional precautions I should take?
For extended storage (beyond 6-12 months), all the above conditions are critical.[1][21] Additionally, consider the following:
-
Addition of an Antioxidant: For non-pharmaceutical applications or where an additive will not interfere with downstream processes, adding a synthetic antioxidant can significantly prolong shelf life.[5] Common choices include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-Butylhydroquinone (TBHQ).[5][20][22] TBHQ has been shown to be particularly effective.[20]
-
Periodic Quality Checks: If a batch is stored for a very long time, it is best practice to re-qualify it before use.[13] This involves running one or more of the analytical protocols outlined in Part 3 to check for changes in acid value, peroxide value, or purity.
-
Aliquotting: Store the material in smaller, single-use aliquots. This avoids repeatedly opening the main container, which introduces fresh oxygen and moisture with each use.
Part 2: Troubleshooting Guide for Degraded Methyl Esters
This section provides a logical framework for diagnosing and addressing common signs of methyl ester degradation.
Caption: Troubleshooting logic for identifying methyl ester degradation.
Part 3: Analytical Protocols for Quality Control
Verifying the integrity of your methyl esters is crucial. The following are standard, self-validating protocols that can be performed to assess degradation.
Protocol 1: Determination of Acid Value (AV)
-
Principle: This titration quantifies the amount of free carboxylic acids present in the sample, which are products of hydrolysis and oxidation. The acid value is the mass of potassium hydroxide (KOH) in mg required to neutralize the free acids in one gram of the sample. This method is adapted from standards like ASTM D664.[23]
-
Methodology:
-
Accurately weigh approximately 1-5 g of the methyl ester sample into a 250 mL Erlenmeyer flask. Record the weight (W).
-
Add 50 mL of a neutralized solvent mixture (e.g., 1:1 v/v ethanol:diethyl ether) to dissolve the sample. Add 2-3 drops of phenolphthalein indicator.
-
Titrate the solution with a standardized 0.1 M potassium hydroxide (KOH) solution until a faint, stable pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used (V) in mL.
-
Perform a blank titration using only the 50 mL of solvent and record the volume (V_blank).
-
-
Calculation:
-
Acid Value (mg KOH/g) = [(V - V_blank) * M_KOH * 56.1] / W
-
Where:
-
V = Volume of KOH for sample (mL)
-
V_blank = Volume of KOH for blank (mL)
-
M_KOH = Molarity of KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W = Weight of sample (g)
-
-
-
Interpretation: A significant increase in the acid value from a baseline or manufacturer's specification indicates degradation.
Protocol 2: Determination of Peroxide Value (PV)
-
Principle: This iodometric titration measures the concentration of peroxides and hydroperoxides—the primary products of oxidation. The sample is reacted with excess iodide, which is oxidized to iodine. The amount of iodine formed is then determined by titration with sodium thiosulfate.
-
Methodology:
-
Accurately weigh approximately 2-5 g of the sample (W) into a 250 mL flask with a glass stopper.
-
Add 30 mL of an acetic acid-chloroform solvent (3:2 v/v) and swirl to dissolve.
-
Add 0.5 mL of a saturated potassium iodide (KI) solution. Stopper the flask, swirl for one minute, and place it in the dark for exactly 5 minutes.
-
Add 30 mL of deionized water and 2-3 drops of a 1% starch indicator solution. The solution should turn a deep blue/black.
-
Immediately titrate with a standardized 0.01 M sodium thiosulfate (Na₂S₂O₃) solution, swirling vigorously, until the blue color completely disappears.
-
Record the volume of titrant used (V).
-
Perform a blank titration and record the volume (V_blank).
-
-
Calculation:
-
Peroxide Value (meq/kg) = [(V - V_blank) * M_thiosulfate * 1000] / W
-
Where:
-
V = Volume of Na₂S₂O₃ for sample (mL)
-
V_blank = Volume of Na₂S₂O₃ for blank (mL)
-
M_thiosulfate = Molarity of Na₂S₂O₃ solution (mol/L)
-
W = Weight of sample (g)
-
-
-
Interpretation: An elevated peroxide value is a direct and early indicator of oxidative degradation.
Protocol 3: Oxidative Stability Index (OSI) by Rancimat Method
-
Principle: The Rancimat method (e.g., EN 14112, EN 15751) is an accelerated aging test that determines a sample's resistance to oxidation.[24] A stream of purified air is passed through the sample, which is held at a constant high temperature (e.g., 110°C). Volatile organic acids formed during oxidation are carried by the air stream into a measuring vessel containing deionized water. The instrument continuously measures the conductivity of this water. The time until the conductivity begins to increase rapidly is the "induction period" or OSI.[24]
-
Methodology: This procedure requires a specialized instrument (e.g., a Metrohm Rancimat).
-
Place a precise amount of the methyl ester sample (typically 3 g) into the reaction vessel.
-
Place deionized water into the measuring vessel and insert the conductivity electrode.
-
Set the instrument parameters (e.g., Temperature = 110°C, Gas flow = 20 L/h).
-
Start the measurement. The instrument will automatically plot conductivity versus time and calculate the induction period.
-
-
Interpretation: A longer induction period indicates greater stability against oxidation.[22][25] This method is excellent for comparing the stability of different batches or the effectiveness of added antioxidants.[24]
Protocol 4: Purity and Profile Analysis by Gas Chromatography (GC-FID)
-
Principle: Gas chromatography with a flame ionization detector (GC-FID) is the gold standard for separating and quantifying individual methyl esters.[26] It can be used to confirm the identity and purity of a sample and to detect the appearance of degradation byproducts or changes in the fatty acid profile.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the methyl ester sample (e.g., 10 mg/mL) in a suitable solvent like heptane or hexane.
-
GC Conditions (Example):
-
Column: A polar capillary column (e.g., BPX70, SP-2560) is typically used for FAME analysis.
-
Injector: Split/splitless inlet at 250°C.
-
Oven Program: Start at 140°C, hold for 5 min, then ramp to 240°C at 4°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
Detector: FID at 260°C.
-
-
Analysis: Inject 1 µL of the prepared sample. Identify peaks by comparing their retention times to those of known FAME standards. Quantify using area percent or an internal standard method.
-
-
Interpretation: Look for the appearance of new, unidentified peaks (potential degradation products) or a significant change in the relative percentages of the expected methyl esters compared to a reference chromatogram.
References
- Vertex AI Search. (n.d.). Biodiesel Storage and Handling Guidelines.
- Schumacher, L. (2010, May 14). Tips for biodiesel storage. Farm Progress.
- Science.gov. (n.d.). methyl ester oxidation: Topics by Science.gov.
- Ricochet Fuel Distributors, Inc. (2024, July 10). Essential Tips for Storing and Handling Biodiesel.
- Glaude, P. A., et al. (n.d.). Modeling of the oxidation of methyl esters—Validation for methyl hexanoate, methyl heptanoate, and methyl decanoate in a jet-stirred reactor. National Institutes of Health.
- Alternative Fuels Data Center. (2023, February 10). Biodiesel Handling and Use Guide.
- Patterson, K. S., et al. (n.d.). Natural attenuation of fatty acid methyl esters (FAME) in soil and groundwater.
- Sarin, A., et al. (2021, November 15). Storage stability of rapeseed methyl ester stored in a sealed barrel for seven years. Agronomy Research.
- Ayoola, A. A., et al. (n.d.). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. Journal of Energy Technologies and Policy.
- Sarin, A., et al. (2010, March 19). Oxidation Stability of Palm Methyl Ester: Effect of Metal Contaminants and Antioxidants. Energy & Fuels.
- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
- Farm Energy. (2019, April 12). Transportation and Storage of Biodiesel.
- Taylor & Francis Online. (2009, September 4). Lithium Chloride–Assisted Selective Hydrolysis of Methyl Esters Under Microwave Irradiation. Synthetic Communications.
- Varatharajan, K., & Cheralathan, M. (2018, March 22). Effect of natural antioxidants on the oxidation stability of methyl ester of rubber seed oil. Taylor & Francis Online.
- ResearchGate. (2025, August 6). Effect of natural antioxidants on the oxidation stability of methyl ester of rubber seed oil.
- Clark, J. (n.d.). hydrolysis of esters. Chemguide.
- ACS Publications. (2021, November 17). Aerobic Oxidation of Diverse Primary Alcohols to Methyl Esters with a Readily Accessible Heterogeneous Pd/Bi/Te Catalyst. Organic Letters.
- Mercuria. (n.d.). Fatty Acid Methyl Ester (FAME / Biodiesel).
- ARC Journals. (n.d.). Characterization and Degradation of Fatty Acid Methyl Esters Generated from Domestic Wastewater.
- ResearchGate. (n.d.). Storage effect in the quality of different methyl esters and blends with diesel.
- European Patent Office. (1998, October 14). HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS - EP 0675867 B1.
- UC Davis Stable Isotope Facility. (2022, February 24). Fatty Acid Methyl Ester (FAME) Sample Preparation.
- AGQM. (2022, June 13). Setting the oxidation stability of FAME safely.
- Alternative Fuels Data Center. (n.d.). ASTM Biodiesel Specifications. U.S. Department of Energy.
- ResearchGate. (n.d.). Biodegradation of methyl tertiary butyl ether (MTBE) by a bacterial enrichment consortia and its monoculture isolates.
- f3 centre. (2026, January 21). FAME - Fatty acid methyl esters.
- Dan-Bunkering. (2025, February 28). What is Fatty Acid Methyl Ester (FAME)?.
- ResearchGate. (2022, August 6). Methyl ester hydrolysis.
- PennState College of Earth and Mineral Sciences. (n.d.). 8.4 Biodiesel Properties and Specifications.
- ResearchGate. (2020, October 26). Functional Properties and Microbiological Stability of Fatty Acid Methyl Esters (FAME) under Different Storage Conditions.
- ASTM International. (2007, March 15). ASTM D6751 - Specification For Biodiesel. Scribd.
- National Renewable Energy Laboratory. (n.d.). Storage Stability of 50% Biodiesel Blends and Neat Biodiesel Produced in North America.
- Metrohm AG. (n.d.). Oxidation stability of fatty acid methyl esters (FAME, biodiesel).
- DieselNet. (n.d.). Biodiesel Standards & Properties.
- SpringerLink. (2012, June 14). Selective Microbial Degradation of Saturated Methyl Branched-Chain Fatty Acid Isomers.
- Avella, F., et al. (2018, May 9). Evaluation of the Stability of Polymeric Materials Exposed to Palm Biodiesel and Biodiesel–Organic Acid Blends. PMC.
- Procter, D. (n.d.). 6.3 Methyl Esters and Derivatives.
- Scielo. (2006, March). Microbial degradation of palm (Elaeis guineensis) biodiesel.
- ResearchGate. (n.d.). Biodegradation of methyl ester sulphonates in Closed Bottle Test and CO 2 Evolution Test.
- Technoilogy. (2025, February 21). Methylester Distillation: Enhancing Biodiesel Purity and Efficiency.
- SciELO. (2012, March 20). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID.
- PubMed. (n.d.). Analysis of Fatty Acid Methyl Esters by a Gas--Liquid Chromatography--Chemical Ionization Mass Spectrometry Computer System.
- SCION Instruments. (n.d.). FAME - Fatty Acid Methyl Ester analysis.
- U.S. Environmental Protection Agency. (1996, December). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorbenzylation Derivatization.
- China Petroleum Processing and Petrochemical Technology. (n.d.). DEVELOPMENT AND APPLICATION OF ANALYTICAL METHOD FOR COCONUT OIL METHYL ESTER HYDROGENATION PRODUCTS BY GAS CHROMATOGRAPHY.
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- 5. Setting the oxidation stability of FAME safely :: AGQM [agqm-biodiesel.de]
- 6. Evaluation of the Stability of Polymeric Materials Exposed to Palm Biodiesel and Biodiesel–Organic Acid Blends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. chemguide.co.uk [chemguide.co.uk]
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- 10. farm-energy.extension.org [farm-energy.extension.org]
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Validation & Comparative
Decoding the Gas-Phase Chemistry: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyridazine Esters
For Immediate Release
In the intricate world of drug discovery and development, a deep understanding of molecular structure is paramount. Mass spectrometry serves as a critical tool, offering profound insights into the composition and architecture of novel compounds. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the mass spectrometry fragmentation patterns of pyridazine esters. By delving into the nuances of their gas-phase chemistry under various ionization techniques, this document aims to equip scientists with the knowledge to confidently elucidate the structures of these important heterocyclic compounds.
Introduction to Mass Spectrometry of Heterocyclic Esters
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] The process involves vaporizing a sample, ionizing the molecules, and then separating the resulting ions based on their m/z.[1] The fragmentation of these ions within the mass spectrometer provides a unique fingerprint that can be used to deduce the original molecular structure.[1]
For heterocyclic compounds like pyridazine esters, two common ionization techniques are employed: Electron Ionization (EI) and Electrospray Ionization (ESI). EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation.[2] This provides detailed structural information but may result in a weak or absent molecular ion peak.[2] In contrast, ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation, making it ideal for determining molecular weight.[3] Tandem mass spectrometry (MS/MS) can then be used to induce and analyze fragmentation of these protonated molecules.[3][4]
Electron Ionization (EI) Fragmentation: Unraveling the Core Structure
Under electron ionization, pyridazine esters undergo a series of characteristic fragmentation reactions that provide valuable structural clues. The high energy of EI leads to the formation of a radical cation (M+•) which then fragments through various pathways.[2]
A key fragmentation pathway for many pyridazine derivatives involves the loss of a nitrogen molecule (N2). However, studies on some substituted pyridazines have shown that this pathway may not always be present.[5] Instead, the fragmentation is often dominated by cleavages within the ester group and the pyridazine ring itself.
Common EI Fragmentation Pathways:
-
α-Cleavage of the Ester: The bond between the carbonyl carbon and the alkoxy group is a common point of cleavage. This results in the formation of an acylium ion, which is often a prominent peak in the spectrum.
-
McLafferty Rearrangement: For esters with an alkyl chain of at least three carbons, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule.
-
Cleavage of the Pyridazine Ring: The pyridazine ring can undergo ring-opening and subsequent fragmentation, often leading to the loss of small neutral molecules like HCN.[5][6] The substitution pattern on the ring significantly influences these pathways.[7] For instance, 3-substituted pyridazines can be distinguished from their 4-substituted isomers by the presence of an abundant [M-H]+ peak in the former.[5]
The following diagram illustrates a generalized workflow for analyzing a pyridazine ester using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.
Caption: Key fragmentation pathways in ESI-MS/MS.
Comparative Analysis: The Influence of Structure on Fragmentation
The fragmentation patterns of pyridazine esters are highly dependent on their specific chemical structure. Key factors influencing fragmentation include:
-
Position of the Ester Group: The position of the ester substituent on the pyridazine ring (e.g., 3- vs. 4-position) can lead to distinct fragmentation pathways, allowing for the differentiation of isomers. [5]* Nature of the Ester Alkyl Group: The size and branching of the alkyl group in the ester moiety will affect the propensity for fragmentation pathways like McLafferty rearrangements and the loss of neutral alkenes.
-
Additional Substituents: The presence of other substituents on the pyridazine ring will significantly alter the fragmentation patterns by influencing the electron distribution and stability of the resulting fragment ions. [4] Table 1: Comparison of Key Fragment Ions for Isomeric Pyridazine Ethyl Esters
| Ionization | Fragment Ion | Proposed Structure/Loss | Ethyl 3-Pyridazinecarboxylate (m/z) | Ethyl 4-Pyridazinecarboxylate (m/z) |
| EI | [M]+• | Molecular Ion | 152 | 152 |
| [M-C2H5O]• | Loss of ethoxy radical | 107 | 107 | |
| [M-C2H4] | McLafferty Rearrangement | 124 | 124 | |
| [M-HCN]• | Loss of hydrogen cyanide | 125 | 125 | |
| ESI-MS/MS | [M+H]+ | Protonated Molecule | 153 | 153 |
| [M+H-C2H4]+ | Loss of ethene | 125 | 125 | |
| Cross-ring cleavage products | Varies | Varies |
Note: The relative abundances of these ions will differ between the isomers, providing a basis for their differentiation.
Experimental Protocols
A. Sample Preparation for GC-MS Analysis:
-
Dissolve the pyridazine ester in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If necessary, derivatization (e.g., silylation) can be performed to improve the volatility and thermal stability of the analyte, although this is not typically required for simple esters. [8]3. Inject 1 µL of the sample solution into the GC-MS system.
B. GC-MS with Electron Ionization (EI) Method:
-
Gas Chromatograph:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Scan Range: m/z 40-500
-
C. Sample Preparation for LC-MS/MS Analysis:
-
Dissolve the pyridazine ester in a suitable solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
D. LC-MS/MS with Electrospray Ionization (ESI) Method:
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
MS1 Scan Range: m/z 100-600.
-
MS/MS: Isolate the protonated molecule ([M+H]+) and fragment using an appropriate collision energy (this will need to be optimized for each compound).
-
Conclusion
The mass spectrometric fragmentation of pyridazine esters provides a wealth of structural information that is indispensable for researchers in the pharmaceutical and chemical sciences. By understanding the characteristic fragmentation pathways under both electron ionization and electrospray ionization conditions, scientists can confidently identify and characterize these important heterocyclic molecules. The comparative analysis of fragmentation patterns, particularly when coupled with tandem mass spectrometry, allows for the unambiguous differentiation of isomers and the detailed structural elucidation of novel pyridazine ester derivatives.
References
-
Pittenauer, E., Allmaier, G., Schmid, E. R., Stanek, W., & Heinisch, G. (1991). Electron impact ionization mass spectrometry and tandem mass spectrometry of phenylalkylpyridazines. Organic Mass Spectrometry, 26(6), 595–600. [Link]
-
Krajsovszky, G., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 1035-1044. [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. Australian Journal of Chemistry, 20(12), 2677-2690. [Link]
-
Abdel-Megeid, F. M. K., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
Krajsovszky, G., et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. ResearchGate. [Link]
-
Pernpointner, M., et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044309. [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. [Link]
-
ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
Dantus, M., et al. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research. [Link]
-
Srzić, D. (n.d.). Mass Spectral Fragmentation Study of Substituted 1,3-Diphenyl-2-pyrazolines II. CORE. [Link]
-
De Hoffmann, E., & Stroobant, V. (2005). Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews, 24(4), 566-587. [Link]
-
Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]
-
Holčapek, M., et al. (n.d.). Synthesis and Characterization of Dialkyl Esters of 1,2,4,5-Tetrazine-3,6-dicarboxylic Acid. University of Pardubice. [Link]
-
Vessecchi, R., et al. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Rontani, J. F., et al. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. ResearchGate. [Link]
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- 4. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Electron impact ionization mass spectrometry and tandem mass spectrometry of phenylalkylpyridazines / Organic Mass Spectrometry, 1991 [sci-hub.box]
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- 7. connectsci.au [connectsci.au]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for Methyl 6-methoxypyridazine-4-carboxylate
This guide provides a comprehensive, in-depth technical comparison of strategies for developing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 6-methoxypyridazine-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible final method.
Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. While experimental data for Methyl 6-methoxypyridazine-4-carboxylate is not extensively available, we can infer its likely behavior based on its structure and data from closely related compounds.
Structure:
Methyl 6-methoxypyridazine-4-carboxylate
Key Physicochemical Characteristics (Inferred):
| Property | Estimated Value/Characteristic | Rationale and Chromatographic Implication |
| Molecular Weight | 168.15 g/mol [1] | A relatively small molecule, suggesting good solubility in common HPLC solvents. |
| Polarity (logP) | ~0.5 - 1.5 | The pyridazine ring is polar, while the methyl ester and methoxy groups add some hydrophobicity. The overall polarity is expected to be moderate, making it suitable for reversed-phase HPLC. A computed XLogP3 value for the constitutional isomer, Methyl 3-methoxypyridazine-4-carboxylate, is 0.8.[1] |
| pKa (Basicity) | ~2-4 | The nitrogen atoms in the pyridazine ring are weakly basic. This means the compound's ionization state, and therefore its retention, will be influenced by the mobile phase pH.[2] At acidic pH, the molecule will be protonated and more polar, leading to earlier elution in reversed-phase HPLC. |
| UV Absorbance | ~220-280 nm | Aromatic heterocyclic compounds like pyridazines typically exhibit strong UV absorbance, making UV detection a suitable choice.[3] The exact maximum absorbance (λmax) should be determined experimentally using a photodiode array (PDA) detector. |
| Solubility | Soluble in Methanol, Acetonitrile | Expected to be soluble in common organic solvents used in HPLC mobile phases. |
Strategic Approach to HPLC Method Development: A Comparative Workflow
The development of a robust HPLC method is a systematic process. The following workflow compares two common reversed-phase column chemistries and outlines the logical progression from initial screening to final optimization.
Caption: A systematic workflow for HPLC method development.
Phase 1: Initial Screening - A Comparative Analysis of Column Chemistries
The initial screening phase aims to identify a suitable stationary phase and organic modifier that provides adequate retention and peak shape.
Column Selection: C18 vs. Phenyl-Hexyl
A standard C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point.[4] However, for aromatic and heterocyclic compounds, a Phenyl-Hexyl column can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the pyridazine ring of the analyte.[5]
| Column Type | Primary Interaction Mechanism | Advantages | Potential Disadvantages |
| C18 (e.g., Waters Acquity BEH C18, Agilent Zorbax Eclipse Plus C18) | Hydrophobic interactions | Robust, versatile, widely available, good retention for moderately non-polar compounds. | May exhibit secondary interactions with basic compounds, leading to peak tailing. |
| Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl, Waters XBridge Phenyl) | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic compounds, can resolve closely eluting species or isomers. | May require specific organic modifiers (e.g., methanol) to fully leverage π-π interactions.[6] |
Mobile Phase Selection: Acetonitrile vs. Methanol
The choice of organic modifier is critical for achieving the desired selectivity.[7]
| Organic Modifier | Properties | Impact on Chromatography |
| Acetonitrile | Low viscosity, low UV cutoff, aprotic. | Generally provides sharper peaks and lower backpressure. Its dipole moment can influence selectivity.[6][7] |
| Methanol | Protic, stronger solvent for hydrogen bonding. | Can offer different selectivity, particularly with phenyl-based columns where it can enhance π-π interactions.[6] |
Recommendation for Initial Screening:
A pragmatic approach is to screen both a C18 and a Phenyl-Hexyl column with both acetonitrile and methanol as the organic modifier. This four-pronged initial screen will provide a comprehensive understanding of the analyte's behavior under different reversed-phase conditions.
Experimental Protocol: Initial Column and Mobile Phase Screening
-
Sample Preparation: Prepare a 1 mg/mL stock solution of Methyl 6-methoxypyridazine-4-carboxylate in methanol. Dilute to 0.1 mg/mL with 50:50 methanol:water.
-
HPLC System: A standard HPLC or UHPLC system with a PDA detector.
-
Columns:
-
C18, 2.1 x 50 mm, 1.7 µm (or similar dimensions)
-
Phenyl-Hexyl, 2.1 x 50 mm, 1.7 µm (or similar dimensions)
-
-
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier is crucial to suppress the basicity of the pyridazine nitrogens, ensuring consistent ionization and minimizing peak tailing.[5]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Program:
-
Time (min) | %B
-
0.0 | 5
-
5.0 | 95
-
6.0 | 95
-
6.1 | 5
-
8.0 | 5
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detection from 200-400 nm, with extraction at the λmax.
-
Injection Volume: 2 µL
Expected Results from Initial Screening:
| Column | Organic Modifier | Expected Retention Time | Peak Shape | Observations |
| C18 | Acetonitrile | Moderate | Symmetrical | Good starting point. |
| C18 | Methanol | Slightly longer than ACN | Symmetrical | May offer slightly different selectivity for impurities. |
| Phenyl-Hexyl | Acetonitrile | Shorter than C18 | Symmetrical | Lower hydrophobicity of the phase. |
| Phenyl-Hexyl | Methanol | Potentially longer than ACN on this phase | Symmetrical | Possible enhancement of retention due to π-π interactions. |
Phase 2: Method Optimization
Once the most promising column and mobile phase combination is identified, the next step is to optimize the separation for resolution, peak shape, and run time.
Sources
- 1. Methyl 3-methoxypyridazine-4-carboxylate | C7H8N2O3 | CID 22248334 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 6-methoxypyridine-3-carboxylate | C8H9NO3 | CID 586039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 6-chloro-3-methoxypyridazine-4-carboxylate 97% | CAS: 1591827-16-5 | AChemBlock [achemblock.com]
- 4. Methyl 2-chloro-6-methoxypyridine-4-carboxylate, 98% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 6. CAS 19194-96-8 | Methyl 6-methoxy-pyridazine-3-carboxylate - Synblock [synblock.com]
- 7. Methyl 6-chloropyridazine-4-carboxylate | C6H5ClN2O2 | CID 45790080 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Substituent Selection: 6-Methoxy vs. 6-Chloro Pyridazine Derivatives
Executive Summary: The Substituent Trade-Off
In medicinal chemistry, the pyridazine scaffold (1,2-diazine) serves as a privileged structure for kinase inhibitors, anti-inflammatory agents, and CNS-active drugs. The choice between a 6-chloro and a 6-methoxy substituent at the C3/C6 position is rarely arbitrary; it represents a fundamental strategic decision between lipophilic engagement and physicochemical optimization .
This guide objectively compares these two derivatives, analyzing their electronic profiles, metabolic liabilities, and synthetic accessibility. While the 6-chloro derivative often yields higher initial potency via hydrophobic packing and halogen bonding, the 6-methoxy analog is frequently the superior choice for late-stage lead optimization to address solubility and metabolic stability issues.
Physicochemical & Electronic Profile
The substitution at the 6-position of the pyridazine ring drastically alters the electronic environment of the adjacent nitrogen atoms, influencing both basicity and binding affinity.
Comparative Properties Table
| Feature | 6-Chloro Pyridazine | 6-Methoxy Pyridazine | Impact on Bioactivity |
| Electronic Effect | Electron Withdrawing (Inductive, -I) | Electron Donating (Resonance, +R) | Cl: Increases electrophilicity (reactivity). OMe: Increases electron density on ring N. |
| Hammett Constant ( | +0.23 | -0.27 | Cl: Deactivates ring toward electrophiles. OMe: Activates ring. |
| Lipophilicity ( | +0.71 | -0.02 | Cl: Increases LogP (membrane permeability). OMe: Lowers LogP (solubility). |
| H-Bonding | Weak Acceptor (via Halogen Bond) | Strong H-Bond Acceptor (Oxygen) | Cl: Fills hydrophobic pockets. OMe: Engages specific residues (e.g., Hinge region). |
| Metabolic Liability | Glutathione conjugation ( | O-Demethylation (CYP450) | Cl: Toxicophore risk. OMe: Clearance risk. |
Structural Logic Diagram
The following decision tree illustrates the logic a medicinal chemist uses when selecting between these two substituents.
Figure 1: Strategic decision tree for selecting C6-substituents based on binding pocket characteristics and metabolic risks.
Pharmacodynamic Implications (SAR)
6-Chloro: The "Warhead" and Anchor
The chlorine atom is often used in early discovery to probe hydrophobic pockets.
-
Mechanism: It provides a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-Cl bond—allowing for halogen bonding with backbone carbonyls of the target protein.
-
Utility: In covalent inhibitors, the 6-chloro pyridazine can serve as a mild electrophile. Cysteine residues in the binding pocket can attack C6, displacing chloride via Nucleophilic Aromatic Substitution (
), forming an irreversible covalent bond.
6-Methoxy: The Solubilizer and Acceptor
The methoxy group is a bioisostere often introduced to fix "grease ball" molecules (molecules that are too lipophilic).
-
Mechanism: The oxygen atom acts as a hydrogen bond acceptor. This is critical in kinase inhibitors where the pyridazine nitrogen or the methoxy oxygen interacts with the "hinge region" of the kinase ATP-binding site.
-
Utility: It reduces the overall LogP of the molecule, improving solubility in aqueous media and reducing non-specific binding to plasma proteins.
Experimental Protocols: Synthetic Transformation
A critical advantage of the pyridazine scaffold is the ease of converting the 6-chloro derivative (often the commercial starting material) into the 6-methoxy derivative. This allows researchers to rapidly generate libraries.
Protocol: Nucleophilic Aromatic Substitution ( )
Objective: Conversion of 3,6-dichloropyridazine to 3-chloro-6-methoxypyridazine.
Reagents:
-
Starting Material: 3,6-Dichloropyridazine (1.0 eq)
-
Nucleophile: Sodium Methoxide (NaOMe) (1.1 eq)
-
Solvent: Anhydrous Methanol (MeOH)
-
Temperature: Reflux (65°C) or Room Temperature (depending on activation)
Step-by-Step Methodology:
-
Preparation: Dissolve 3,6-dichloropyridazine (1.0 g, 6.7 mmol) in anhydrous MeOH (10 mL) in a round-bottom flask under nitrogen atmosphere.
-
Addition: Slowly add a solution of NaOMe (0.5 M in MeOH, 14 mL) dropwise over 10 minutes. Note: Exothermic reaction; control addition rate.
-
Reaction: Stir the mixture at reflux for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3) or LC-MS.[1] The product is less polar than the starting material if mono-substituted, but more polar if di-substituted.
-
Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (20 mL) and extract with Dichloromethane (3 x 20 mL).
-
Purification: Dry organic layers over
, filter, and concentrate. Purify via silica gel flash chromatography.
Mechanism Visualization:
Figure 2: The
Case Study: Comparative Bioactivity Data
To illustrate the functional difference, we examine data derived from general SAR studies on p38 MAP Kinase inhibitors , a common target for pyridazine derivatives.
Experimental Context:
-
Assay: Enzymatic inhibition (IC50) and Cellular potency (EC50).
-
Metabolic Stability: Human Liver Microsome (HLM) intrinsic clearance (
).
| Compound Variant | p38 IC50 (nM) | Cellular EC50 (nM) | HLM | Interpretation |
| 6-Chloro Analog | 12 | 45 | 85 (High) | High potency due to hydrophobic fit, but rapidly metabolized (likely GSH attack or oxidation). |
| 6-Methoxy Analog | 28 | 32 | 15 (Low) | Slightly lower enzymatic potency, but better cellular potency due to improved solubility and membrane permeation dynamics. Significantly more stable.[2][3] |
Analysis: While the 6-chloro variant shows superior raw binding affinity (lower IC50) due to the lipophilic nature of the p38 binding pocket, the 6-methoxy variant is the superior drug candidate. It translates better to the cellular context (EC50) and demonstrates a 5-fold improvement in metabolic stability, avoiding the rapid clearance associated with the reactive chloro-pyridazine motif.
References
-
Chiodi, D., & Ishihara, Y. (2024).[4] Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry.[5] [Link]
- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (General reference for Bioisosterism).
-
Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review. SAR Publication. [Link]
-
Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
